O-Hippuryl-L-beta-phenyllactic acid sodium salt
Description
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Properties
Molecular Formula |
C18H17NNaO5 |
|---|---|
Molecular Weight |
350.3 g/mol |
InChI |
InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22); |
InChI Key |
FXGIXGZLDLVSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt?
An In-Depth Technical Guide to the Mechanism and Application of O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt
Executive Summary
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a synthetic ester substrate primarily utilized in biochemical and pharmacological research to assay the enzymatic activity of metalloexopeptidases, most notably bovine pancreatic carboxypeptidase A (CPA). Its mechanism of action is centered on its specific hydrolysis by CPA, which cleaves the ester bond linking the hippuryl and phenyllactyl moieties. This reaction is readily quantifiable via spectrophotometry, making the compound an invaluable tool for kinetic studies, enzyme characterization, and the screening of potential inhibitors. This guide provides a detailed exploration of this mechanism, outlines a robust experimental protocol for its use, and situates its application within the broader context of enzyme kinetics and drug development.
Introduction: A Substrate Designed for Mechanistic Inquiry
In the field of enzymology, understanding the kinetics of an enzyme requires reliable and measurable substrates. O-Hippuryl-L-beta-phenyllactic acid is an ester analog of peptide substrates like Hippuryl-L-phenylalanine[1]. This structural similarity allows it to bind to the active site of carboxypeptidase A, while the ester linkage, as opposed to a peptide bond, offers distinct advantages for continuous monitoring of enzymatic activity. The sodium salt form of the compound significantly enhances its aqueous solubility, a critical feature for preparing homogenous assay solutions[2][3].
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| Synonyms | O-(Bz-Gly)-L-β-phenyllactic acid·sodium salt | [3] |
| CAS Number | 390394-56-6 | [3] |
| Molecular Formula | C18H16NNaO5 | [3] |
| Molecular Weight | 349.32 g/mol | [3] |
| Form | Powder | [1] |
| Storage | ≤ -10 °C | [3] |
The Core Mechanism: Hydrolysis by Carboxypeptidase A
The primary mechanism of action of O-Hippuryl-L-beta-phenyllactic acid is its function as a substrate for enzymatic hydrolysis by carboxypeptidase A[4][5][6]. CPA is a zinc-containing metalloenzyme that typically catalyzes the cleavage of the C-terminal peptide bond of proteins and peptides. However, it also exhibits potent esterase activity.
The reaction proceeds as follows:
-
Binding: The substrate binds to the active site of carboxypeptidase A. The phenyl group of the phenyllactic acid moiety fits into the enzyme's hydrophobic S1' pocket, which typically accommodates the side chain of the C-terminal amino acid of a peptide substrate.
-
Catalysis: The zinc ion (Zn²⁺) in the active site polarizes the carbonyl group of the ester bond. A catalytic water molecule, activated by a glutamate residue (Glu-270), performs a nucleophilic attack on the carbonyl carbon.
-
Cleavage: The ester bond is hydrolyzed, leading to the release of two products: hippuric acid and L-beta-phenyllactic acid[4][7].
This enzymatic reaction can be visualized as a multi-step process.
Caption: Standard workflow for a Carboxypeptidase A kinetic assay.
Scientific Context and Significance
The study of carboxypeptidase A and its substrates is not merely an academic exercise. This enzyme has served as a critical model for understanding the mechanisms of metalloproteases, a vast class of enzymes with diverse physiological roles.
A Model for Drug Development
The foundational research into the active site and inhibitors of carboxypeptidase A provided crucial insights that directly informed the development of inhibitors for a related metalloprotease: Angiotensin-Converting Enzyme (ACE).[8] The design of Captopril, a landmark drug for treating hypertension, was based on understanding how potent inhibitors bind to the zinc-containing active site of these enzymes.[8][9] Assays using substrates like O-Hippuryl-L-beta-phenyllactic acid are fundamental for screening and characterizing new potential inhibitors of this enzyme class.
Biological Activity of Hydrolysis Products
Interestingly, one of the products of the hydrolysis, phenyllactic acid (PLA), is known to possess biological activity. It is a metabolite produced by lactic acid bacteria and exhibits broad-spectrum antimicrobial and antifungal properties.[10][11][12][13] While this is not part of the substrate's primary mechanism of action in an in vitro assay, it highlights the biochemical relevance of the molecules involved.
Conclusion
O-Hippuryl-L-beta-phenyllactic acid sodium salt operates through a straightforward yet powerful mechanism: specific enzymatic hydrolysis by carboxypeptidase A. Its value to researchers lies in the ease and reliability with which this reaction can be monitored. By providing a quantitative measure of enzyme activity, it serves as an essential tool for fundamental enzyme kinetics, the characterization of new enzymes, and the high-throughput screening of inhibitors in the drug discovery pipeline. The principles and protocols detailed in this guide underscore its role as a robust and indispensable compound in the modern biochemistry and pharmacology laboratory.
References
-
Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: O-Hippuryl-DL-b-phenyllactic acid sodium salt Source: Amerigo Scientific URL: [Link]
-
Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID Source: PubMed URL: [Link]
-
Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID* Source: PNAS URL: [Link]
-
Title: Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria Source: Journal of Bacteriology & Mycology: Open Access URL: [Link]
-
Title: Captopril - Molecule of the Month Source: University of Bristol URL: [Link]
-
Title: THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE Source: PubMed URL: [Link]
-
Title: Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus Source: PubMed URL: [Link]
-
Title: Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 Source: MDPI URL: [Link]
-
Title: Revisiting the dipeptidyl carboxypeptidase inhibitor captopril as a source of pan anti-trypanosomatid agents Source: PubMed URL: [Link]
-
Title: ACE inhibitors Source: Stereoelectronics URL: [Link]
-
Title: The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria Source: Semantic Scholar URL: [Link]
Sources
- 1. ヒプリル-L-フェニルアラニン | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Revisiting the dipeptidyl carboxypeptidase inhibitor captopril as a source of pan anti-trypanosomatid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Characterization of O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of O-Hippuryl-L-beta-phenyllactic acid sodium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. The guide outlines a plausible synthetic route, leveraging fundamental principles of organic chemistry, and delineates a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. Each procedural step is explained with a focus on the underlying scientific rationale, ensuring a reproducible and self-validating methodology.
Introduction: Significance and Applications
O-Hippuryl-L-beta-phenyllactic acid and its sodium salt are of significant interest in biochemical and pharmaceutical research. While O-Hippuryl-DL-b-phenyllactic acid sodium salt is recognized for its utility in studying metabolic pathways and as an intermediate in pharmaceutical synthesis, the L-enantiomer is of particular importance due to the stereospecificity of many biological systems.[1] The hippuryl moiety is a common motif in substrates for various enzymes, and L-beta-phenyllactic acid is a naturally occurring alpha-hydroxy acid with known antimicrobial properties.[2][3] The synthesis of the L-enantiomer of this conjugate allows for more precise investigations into enzyme kinetics and inhibitor screening, as well as the development of novel therapeutic agents. The sodium salt form enhances aqueous solubility, a crucial property for in-vitro assays and potential drug formulations.[1]
Proposed Synthesis Pathway
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt can be conceptually approached as an esterification reaction between L-beta-phenyllactic acid and an activated form of hippuric acid, followed by conversion to the sodium salt. This guide proposes a robust and logical two-step synthesis.
Rationale for the Synthetic Strategy
The core of this synthesis is the formation of an ester linkage between the hydroxyl group of L-beta-phenyllactic acid and the carboxyl group of hippuric acid. Direct esterification is often inefficient. Therefore, activation of the hippuric acid carboxyl group is necessary to facilitate the reaction. A common and effective method for activating carboxylic acids is their conversion to the corresponding acid chloride. The subsequent reaction with the alcohol (L-beta-phenyllactic acid) in the presence of a non-nucleophilic base to scavenge the HCl byproduct provides the desired ester. The final step involves a simple deprotonation of the carboxylic acid on the L-beta-phenyllactic acid moiety to yield the water-soluble sodium salt.
Visualizing the Synthesis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 3. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
Physicochemical properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt
An In-Depth Technical Guide to the Physicochemical Properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt
Introduction
O-Hippuryl-L-beta-phenyllactic acid, in its sodium salt form (CAS 390394-56-6), is a specialized chemical compound primarily utilized in biochemical and pharmaceutical research.[1] Its structure combines hippuric acid (N-benzoylglycine) and L-beta-phenyllactic acid through an ester linkage. This unique combination makes it a valuable substrate for enzymatic assays, particularly for peptidases like carboxypeptidase A, where the hydrolysis of the ester bond can be monitored to determine enzyme activity.[2][3] The sodium salt form is deliberately employed to enhance aqueous solubility, a critical factor for its application in biological buffers and assay systems.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and projected physicochemical properties of this compound. It details methodologies for its synthesis, purification, and analysis, offering field-proven insights into experimental design and execution.
Chemical and Physical Properties
A summary of the core chemical identifiers and physical properties for O-Hippuryl-L-beta-phenyllactic acid sodium salt is presented below. Due to the limited availability of direct experimental data for this specific molecule, several properties are estimated based on the well-characterized properties of its constituent parts: hippuric acid and phenyllactic acid.
| Property | Value | Source / Basis |
| IUPAC Name | Sodium 2-(2-benzamidoacetoxy)-3-phenylpropanoate | --- |
| Synonyms | O-(Bz-Gly)-L-β-phenyllactic acid·sodium salt | [1] |
| CAS Number | 390394-56-6 | [1] |
| Molecular Formula | C₁₈H₁₆NNaO₅ | [1] |
| Molecular Weight | 349.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder (projected) | Analogy to Hippuric Acid Sodium Salt[4][5] |
| Melting Point | Decomposes before melting (projected) | Ester linkage may be thermally labile. Parent hippuric acid melts at 187-191 °C.[6][7] |
| pKa (of parent acid) | ~3.6 (projected) | Based on the pKa of the terminal carboxylic acid of hippuric acid (~3.62).[7] |
| Solubility | Soluble in water.[4][5][8] | The sodium salt form significantly enhances aqueous solubility. |
| Storage Conditions | ≤ -10 °C, Temperature sensitive | [1] |
Spectroscopic and Analytical Characterization
Precise analytical characterization is paramount for verifying the identity, purity, and stability of research compounds. This section outlines the expected spectroscopic signatures and provides a detailed protocol for chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Signals (in D₂O):
-
Aromatic Protons (Benzoyl group): Multiplets expected around δ 7.5-7.9 ppm .[9][10][11]
-
Aromatic Protons (Phenyl group): Multiplets expected around δ 7.2-7.4 ppm .
-
Methylene Protons (Glycine moiety, -CH₂-): A singlet or doublet expected around δ 4.0-4.2 ppm .[9][11]
-
Methine Proton (Phenyllactic acid moiety, -CH-): A triplet or multiplet expected around δ 5.2-5.4 ppm .
-
Methylene Protons (Phenyllactic acid moiety, -CH₂-): A doublet of doublets expected around δ 3.0-3.3 ppm .
Expected ¹³C-NMR Signals: Key expected signals include two carbonyl carbons (one amide, one ester) between δ 165-175 ppm , aromatic carbons between δ 125-135 ppm , and aliphatic carbons for the glycine and phenyllactic acid backbone between δ 40-75 ppm .[9][12]
Infrared (IR) Spectroscopy
The IR spectrum provides a unique fingerprint based on the vibrational frequencies of functional groups. For the sodium salt, the carboxylic acid O-H stretch will be absent, replaced by strong carboxylate stretches.
Key Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch (Amide): A moderate to strong band around 3300-3400 cm⁻¹ .[13]
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹ (e.g., ~2940 cm⁻¹).[13]
-
C=O Stretch (Amide I): A strong, sharp band around 1650-1670 cm⁻¹ .
-
C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹ .[13]
-
COO⁻ Stretch (Carboxylate Anion): Strong asymmetric and symmetric stretches, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ , respectively.
-
C-N Stretch & N-H Bend (Amide II): A moderate band around 1515-1550 cm⁻¹ .
-
C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum is dominated by the electronic transitions of the two aromatic rings (benzoyl and phenyl). A wavelength scan in an appropriate solvent (e.g., water or methanol) is recommended to determine the wavelength of maximum absorbance (λmax) for quantitative analysis. Based on the structures of hippuric and phenyllactic acids, a primary λmax is expected in the range of 220-230 nm , with a smaller, secondary peak around 270-280 nm .
Synthesis and Purification
A robust and reproducible synthesis protocol is essential for obtaining high-purity material. The following section details a proposed laboratory-scale synthesis and subsequent purification workflow.
Proposed Synthesis Workflow
The synthesis of O-Hippuryl-L-beta-phenyllactic acid involves the esterification of L-beta-phenyllactic acid with an activated form of hippuric acid, followed by conversion to the sodium salt.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. HIPPURIC ACID SODIUM SALT | 532-94-5 [chemicalbook.com]
- 5. CAS 532-94-5: Sodium hippurate | CymitQuimica [cymitquimica.com]
- 6. Hippuric acid - Wikipedia [en.wikipedia.org]
- 7. Hippuric acid | 495-69-2 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ijsr.net [ijsr.net]
- 10. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]
- 11. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bmse000408 Hippuric Acid at BMRB [bmrb.io]
- 13. impactfactor.org [impactfactor.org]
Technical Guide: Enzymatic Kinetics and Assay Profiling of O-Hippuryl-L-beta-phenyllactic Acid
Executive Summary
O-Hippuryl-L-beta-phenyllactic acid (HPLA) is a synthetic depsipeptide substrate designed extensively for the kinetic characterization of Carboxypeptidase A (CPA) . Unlike its peptide analog (Hippuryl-L-phenylalanine), HPLA contains an ester bond, making it the gold standard for isolating and quantifying the esterase activity of metallocarboxypeptidases.
This guide provides a rigorous technical framework for using HPLA sodium salt in enzymatic assays. It details the reaction mechanism, spectrophotometric protocols, and kinetic data interpretation required for high-precision enzymology and inhibitor screening.
Chemical & Biological Profile
Structural Significance
HPLA is a depsipeptide , meaning one amide linkage in the peptide backbone is replaced by an ester linkage.
-
Chemical Name: N-Benzoylglycyl-L-phenyllactic acid (Sodium Salt).
-
Role: Specific substrate for Carboxypeptidase A (EC 3.4.17.1).
-
Solubility: The sodium salt form is critical for assay preparation, offering high aqueous solubility (>10 mM) in Tris/NaCl buffers, whereas the free acid is sparingly soluble.
The Esterase vs. Peptidase Distinction
CPA exhibits dual catalytic activities. HPLA is used to probe the esterase pathway, which differs kinetically from the peptidase pathway:
-
Peptidase Activity: Slow turnover (
), strong binding ( ). Measured using Hippuryl-L-phenylalanine (HPA). -
Esterase Activity: Rapid turnover (High
), weaker binding (High ). Measured using HPLA .
Technical Insight: In some CPA mutants or under specific conditions (e.g., presence of certain activators), esterase activity can be maintained while peptidase activity is abolished. HPLA is the diagnostic tool for these mechanistic studies.
Mechanism of Action
The hydrolysis of HPLA by CPA is a zinc-dependent process. The active site Zinc coordinates the carbonyl oxygen of the scissile ester bond, polarizing it for nucleophilic attack.
Reaction Pathway (Graphviz)
Figure 1: Catalytic pathway of HPLA hydrolysis by Carboxypeptidase A. The reaction is driven by the polarization of the ester carbonyl by the active site Zinc ion.
Experimental Protocol: Spectrophotometric Assay
This protocol utilizes the Continuous Spectrophotometric Rate Determination method. The hydrolysis of the ester bond results in a change in UV absorbance at 254 nm .
Reagents & Preparation
-
Assay Buffer (pH 7.5): 25 mM Tris-HCl, 500 mM NaCl.
-
Note: High ionic strength (0.5 M NaCl) is often required to maintain CPA solubility and stability.
-
-
Substrate Solution (1.0 mM HPLA):
-
Dissolve O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer.
-
Critical: Prepare fresh. Esters are prone to slow spontaneous hydrolysis.
-
-
Enzyme Solution:
-
Dilute Carboxypeptidase A in cold Assay Buffer to approximately 1–5 units/mL immediately before use. Keep on ice.
-
Assay Workflow (Graphviz)
Figure 2: Step-by-step workflow for the continuous spectrophotometric assay of CPA esterase activity.
Procedure
-
Setup: Set spectrophotometer to 254 nm and temperature to 25°C .
-
Blanking: Pipette 2.9 mL of Substrate Solution into a quartz cuvette.
-
Equilibration: Incubate in the spectrophotometer for 3–5 minutes to reach thermal equilibrium.
-
Initiation: Add 0.1 mL of Enzyme Solution. Mix by inversion immediately.
-
Measurement: Record the increase/decrease in absorbance for 3–5 minutes.
-
Note: HPLA hydrolysis typically causes an increase in absorbance at 254 nm due to the spectral shift of the benzoyl group upon ester cleavage (unlike the peptide HPA which is often monitored for a decrease). Always verify the direction of change with a completely hydrolyzed standard.
-
Calculation
Calculate the activity using the differential extinction coefficient (
- : Slope of the linear portion of the curve.
- : Total reaction volume (3.0 mL).
- : Dilution factor.
- : Differential molar extinction coefficient. For HPLA at 254 nm, this is typically ~0.59 mM⁻¹cm⁻¹ (or 590 M⁻¹cm⁻¹), but should be determined experimentally for maximum precision.
- : Volume of enzyme added (0.1 mL).
- : Path length (1 cm).
Data Presentation & Kinetic Analysis
Kinetic Parameters: Ester vs. Peptide
The following table contrasts the biological activity of CPA towards its ester (HPLA) and peptide (HPA) substrates.
| Parameter | Ester Substrate (HPLA) | Peptide Substrate (HPA) | Biological Implication |
| High (~30,000 min⁻¹) | Moderate (~1,000 min⁻¹) | CPA is a much more efficient esterase than peptidase. | |
| High (~0.3 - 1.0 mM) | Low (~0.1 mM) | CPA binds the ester substrate less tightly than the peptide. | |
| Very High | High | Catalytic efficiency is driven by rapid turnover for esters. | |
| Rate Limiting Step | Deacylation / Product Release | Acylation (Bond Cleavage) | Mechanisms differ in their rate-determining steps. |
Interpretation
-
Anomalous Kinetics: At high concentrations (>5 mM), HPLA may exhibit substrate inhibition with CPA. It is crucial to perform kinetic profiling within the linear range (typically 0.1 mM – 2.0 mM).
-
Inhibitor Screening: When screening for CPA inhibitors, using HPLA can identify inhibitors that specifically bind to the active site but might affect the esterase mechanism differently than the peptidase mechanism.
References
-
Neurath, H., & Schwert, G. W. (1950). The Mode of Action of the Crystalline Pancreatic Proteolytic Enzymes. Chemical Reviews, 46(1), 69–153. Link
-
Snoke, J. E., & Neurath, H. (1949). Structural Requirements of Specific Substrates for Carboxypeptidase. Journal of Biological Chemistry, 181, 789-802. Link
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: pH and Temperature Dependence of Tripeptide Hydrolysis. Biochemistry, 9(22), 4352–4359. Link
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The Reaction of Carboxypeptidase A with Hippuryl-DL-beta-phenyllactate.[1] Biochemistry, 3(12), 1897-1901. Link
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A. Technical Bulletin. Link
Sources
O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt: A Technical Guide for its Application as a Metabolic Pathway Probe
Introduction
In the intricate landscape of metabolic research and drug discovery, the ability to selectively probe the activity of specific enzymes is paramount. O-Hippuryl-L-beta-phenyllactic acid sodium salt has emerged as a valuable tool for this purpose, primarily serving as a specific substrate for the enzyme Carboxypeptidase A (CPA).[1][2] CPA, a zinc-containing metalloprotease found in the pancreas, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids, particularly those with aromatic or branched aliphatic side chains.[3][4] Its activity is implicated in various physiological and pathological processes, making it a significant target for therapeutic intervention.
This technical guide provides an in-depth exploration of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a metabolic pathway probe. We will delve into its physicochemical properties, mechanism of action, and provide detailed, field-proven protocols for its application in enzyme kinetics, high-throughput screening, and the analysis of complex biological samples. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their investigations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a metabolic probe is fundamental to its effective application.
-
Chemical Structure: O-Hippuryl-L-beta-phenyllactic acid is an ester, and its sodium salt form enhances its solubility in aqueous solutions, a critical attribute for biochemical assays.[5][6]
Caption: Chemical structure and properties of the probe.
-
Solubility and Stability: The sodium salt is soluble in aqueous buffers commonly used in enzymatic assays, such as Tris-HCl.[7][8] It is important to note that solutions of hippuryl-L-phenylalanine, a related substrate, are unstable and should be used within a few hours of preparation.[8] While specific stability data for O-Hippuryl-L-beta-phenyllactic acid sodium salt is not as readily available, it is prudent to assume similar lability and prepare solutions fresh before use.
-
Storage and Handling: The compound should be stored at ≤ -10 °C to maintain its integrity.[6] Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment.
Mechanism of Action as a CPA Probe
O-Hippuryl-L-beta-phenyllactic acid serves as a chromogenic substrate for Carboxypeptidase A. The enzymatic hydrolysis of the ester bond by CPA releases hippuric acid and L-beta-phenyllactic acid.[1][2] The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid.[9]
Caption: Enzymatic cleavage of the probe by CPA.
The specificity of this substrate for CPA makes it a reliable tool for assaying the enzyme's activity. The rate of the reaction is directly proportional to the concentration of active CPA, allowing for quantitative measurements.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific experimental conditions and equipment.
In Vitro Enzyme Kinetics Assay
This protocol details the determination of CPA kinetic parameters using O-Hippuryl-L-beta-phenyllactic acid sodium salt.
Principle: The initial rate of hydrolysis of the substrate is measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Materials:
-
Carboxypeptidase A from bovine pancreas
-
O-Hippuryl-L-beta-phenyllactic acid sodium salt
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
UV-Vis Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature of 25 °C.
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, and adjust the pH to 7.5 at 25 °C.[7]
-
Prepare a stock solution of O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Tris-HCl buffer. The concentration should be at least 10 times the highest final concentration to be tested.
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL immediately before use.[7] Do not dilute the enzyme in cold diluent.[7]
-
-
Assay Setup:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25 °C.[8][9]
-
In a quartz cuvette, prepare a reaction mixture containing the Tris-HCl buffer and varying concentrations of the substrate. The final volume should be 3.0 mL.[8]
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.[9]
-
-
Enzyme Addition and Data Acquisition:
-
Data Analysis:
-
Determine the initial velocity (ΔA254nm/minute) from the linear portion of the absorbance versus time plot.[9]
-
Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹).[8][9]
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Workflow for in vitro enzyme kinetics assay.
High-Throughput Screening (HTS) for CPA Inhibitors
This protocol adapts the in vitro assay for a 96- or 384-well plate format suitable for screening large compound libraries.
Principle: Potential inhibitors are pre-incubated with CPA before the addition of the substrate. A reduction in the rate of substrate hydrolysis compared to a control without an inhibitor indicates inhibitory activity.
Procedure:
-
Assay Plate Preparation:
-
In a UV-transparent microplate, add the test compounds at various concentrations to individual wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Add a fixed concentration of Carboxypeptidase A to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of O-Hippuryl-L-beta-phenyllactic acid sodium salt to all wells.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 254 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the no-inhibitor control.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Caption: High-throughput screening workflow.
Data Interpretation and Troubleshooting
Expected Kinetic Parameters:
| Parameter | Description | Typical Value for CPA |
| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 0.088 mM for hippuryl-DL-B-phenyllactate[3] |
| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | Enzyme and condition-dependent |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Enzyme and condition-dependent |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, presence of inhibitors. | Use a fresh enzyme preparation, verify buffer pH, check for potential contaminants in reagents. |
| High background absorbance | Contamination of reagents, substrate degradation. | Use high-purity reagents, prepare substrate solution fresh. |
| Non-linear reaction progress | Substrate depletion, product inhibition, enzyme instability. | Use a lower enzyme concentration, measure only the initial rate, check enzyme stability under assay conditions. |
Applications in Drug Discovery and Research
The use of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a probe for CPA activity has significant implications in several research areas:
-
Drug Discovery: This assay is instrumental in the discovery and characterization of novel CPA inhibitors, which have therapeutic potential in conditions where CPA is overactive.
-
Enzyme Mechanism Studies: By studying the kinetics of CPA with this and other substrates, researchers can gain insights into the enzyme's catalytic mechanism and substrate specificity.[10]
-
Metabolic Profiling: Measuring CPA activity in biological samples can provide valuable information about metabolic states in health and disease.
Conclusion
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a robust and reliable tool for probing the activity of Carboxypeptidase A. Its favorable physicochemical properties and specific interaction with the enzyme make it well-suited for a range of applications, from fundamental enzyme kinetics to high-throughput drug screening. By following the detailed protocols and guidelines presented in this guide, researchers can confidently employ this probe to advance their understanding of CPA-mediated metabolic pathways and accelerate the development of novel therapeutics.
References
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]
-
Chem-Impex. O-Hippuryl-DL-β-phenyllactic acidsodium salt. [Link]
-
Amerigo Scientific. O-Hippuryl-DL-b-phenyllactic acid sodium salt. [Link]
-
ResearchGate. Structure and mechanism of carboxypeptidase A. [Link]
-
D'Souza, V. T., & Bender, M. L. (1987). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 12(1), 83-90. [Link]
-
Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The effect of enzyme acetylation on the kinetics of the carboxypeptidase-A-catalyzed hydrolysis of hippuryl-L-β-phenyllactic acid. Biochemistry, 5(2), 386–392. [Link]
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3, 1897–1901. [Link]
-
Makinen, M. W., Kuo, L. C., Dymowski, J. J., & Jaffer, S. (1979). Mechanism of action of carboxypeptidase A in ester hydrolysis. The Journal of biological chemistry, 254(2), 356–366. [Link]
-
Scilit. The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. [Link]
-
Turissini, J. (n.d.). Carboxypeptidase A. [Link]
Sources
- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. UVACollab has been retired [collab.its.virginia.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 羧肽酶A酶活检测 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. researchgate.net [researchgate.net]
Understanding the structure of O-Hippuryl-L-beta-phenyllactic acid sodium salt
An In-Depth Technical Guide to O-Hippuryl-L-beta-phenyllactic acid sodium salt: Structure, Mechanism, and Application
Introduction: A Key Tool in Enzymology and Drug Discovery
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a specialized synthetic molecule primarily utilized in biochemical and pharmaceutical research. While it has applications in areas like metabolic studies, its principal role is as a highly specific substrate for the enzyme Carboxypeptidase A (CPA).[1] CPA is a critical digestive enzyme and a model metalloenzyme for research. The unique structure of O-Hippuryl-L-beta-phenyllactic acid allows for the precise measurement of CPA's esterase activity, providing invaluable insights into enzyme kinetics, inhibition, and the screening of potential therapeutic agents.[2] This guide offers a comprehensive overview of its structure, the mechanism of its enzymatic hydrolysis, and a detailed protocol for its application in a research setting.
Physicochemical Properties and Structure
The utility of O-Hippuryl-L-beta-phenyllactic acid begins with its fundamental chemical properties. It is the sodium salt of O-Hippuryl-L-beta-phenyllactic acid, a modification that significantly enhances its solubility in aqueous buffers, a crucial feature for creating reliable enzymatic assays.[1][3]
The molecule is an ester, formed from hippuric acid and L-β-phenyllactic acid. This ester linkage is the key to its function, as it is the target for hydrolytic cleavage by Carboxypeptidase A.
Table 1: Physicochemical Properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt
| Property | Value | Source(s) |
| Synonym | O-(Bz-Gly)-L-β-phenyllactic acid sodium salt | [1] |
| Molecular Formula | C₁₈H₁₆NNaO₅ | [1][3] |
| Molecular Weight | 349.32 g/mol | [1][3] |
| CAS Number (L-form) | 390394-56-6 | [1] |
| CAS Number (DL-form) | 7662-40-0 | [3][4] |
| Storage Conditions | ≤ -10 °C | [1][3] |
Core Application: Probing the Esterase Activity of Carboxypeptidase A
The Enzyme: Carboxypeptidase A (CPA)
Carboxypeptidase A, typically sourced from the bovine pancreas, is a zinc-containing metallo-exopeptidase.[5] Its primary biological function is to hydrolyze the C-terminal peptide bonds of proteins during digestion, showing a preference for aromatic or branched aliphatic residues.[5] Beyond this peptidase activity, CPA also exhibits potent esterase activity, the ability to cleave ester bonds. It is this dual functionality that makes substrates like O-Hippuryl-L-beta-phenyllactic acid so valuable, as they allow researchers to isolate and study the esterase function specifically.
Mechanism of Hydrolysis
The core of the assay lies in the enzymatic cleavage of the ester bond within the O-Hippuryl-L-beta-phenyllactic acid molecule by CPA. The reaction yields two products: hippuric acid and L-beta-phenyllactic acid.
The progress of this reaction can be monitored continuously using a spectrophotometer. One of the products, hippuric acid, has a distinct absorbance maximum at 254 nm.[6] Therefore, as the enzyme hydrolyzes the substrate, the concentration of hippuric acid increases, leading to a corresponding increase in absorbance at this wavelength. This direct relationship between product formation and absorbance change allows for a precise, real-time measurement of the enzyme's catalytic rate.
Caption: Enzymatic hydrolysis of the substrate by Carboxypeptidase A.
Experimental Protocol: A Validated Assay for Carboxypeptidase A Activity
This section provides a detailed methodology for measuring CPA activity. The protocol is designed to be self-validating, emphasizing the rationale behind key steps to ensure data integrity.
Principle of the Assay
The assay quantifies CPA activity by measuring the rate of hydrolysis of O-Hippuryl-L-beta-phenyllactic acid. The rate of formation of hippuric acid is determined by monitoring the increase in absorbance at 254 nm. One unit of carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.5 and 25 °C.[6]
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Rationale: The pH of 7.5 is optimal for CPA activity. The high concentration of NaCl helps maintain the enzyme's structural integrity and solubility.
-
Preparation: Dissolve Trizma Base and sodium chloride in purified water. Adjust the pH to 7.5 at 25 °C using 1 N HCl.[6]
-
-
Substrate Stock Solution (e.g., 10 mM O-Hippuryl-L-beta-phenyllactic acid):
-
Rationale: A concentrated stock allows for easy dilution to the final working concentration. The substrate should be fully dissolved to ensure accurate concentration.
-
Preparation: Dissolve the O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer. Prepare this solution fresh daily to avoid potential degradation.
-
-
Enzyme Diluent (e.g., 1.0 M NaCl or 10% LiCl):
-
Rationale: Crystalline CPA is often poorly soluble in low salt buffers. A high salt solution is required for initial solubilization and dilution. The enzyme should be kept cold to maintain activity.
-
Preparation: Prepare a solution of sodium chloride or lithium chloride in purified water. Keep this solution at 4 °C.
-
-
Carboxypeptidase A Enzyme Solution:
-
Rationale: The enzyme should be diluted immediately before use to a concentration that yields a linear rate of absorbance change within a specific range (typically 0.05 to 0.1 ΔA/min) for accurate measurement.[6]
-
Preparation: Prepare a solution containing 4-8 units/mL of Carboxypeptidase A in the cold Enzyme Diluent.[6]
-
2. Assay Procedure (Continuous Spectrophotometric Rate Determination):
-
System Setup: Set a spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25 °C.[7]
-
Reaction Mixture: In a quartz cuvette, pipette the Assay Buffer and the Substrate Solution to achieve the desired final substrate concentration (e.g., 1.0 mM). The total volume is typically 3.0 mL.[6][7]
-
Equilibration: Incubate the cuvette in the spectrophotometer for 5-10 minutes to allow the solution to reach 25 °C and to establish a stable baseline reading.
-
Reaction Initiation: Add a small volume (e.g., 10-20 µL) of the diluted Enzyme Solution to the cuvette.
-
Data Acquisition: Immediately mix the solution by inversion and begin recording the absorbance at 254 nm every 10-15 seconds for approximately 5 minutes.[6]
-
Blank Reaction: A proper blank is crucial for accuracy. It should contain all components of the reaction mixture except the enzyme, to account for any non-enzymatic substrate hydrolysis. Alternatively, a blank can be run with the enzyme but without the substrate.
Caption: Experimental workflow for the Carboxypeptidase A activity assay.
3. Calculation of Enzyme Activity:
The rate of the reaction (ΔA₂₅₄nm/minute) is determined from the initial, linear portion of the absorbance vs. time curve. The enzyme activity is then calculated using the Beer-Lambert law.
Formula for Units/mL:
Units/mL enzyme = [(ΔA₂₅₄nm/min Test - ΔA₂₅₄nm/min Blank) * (Total Volume in mL) * (Dilution Factor)] / [(Millimolar Extinction Coefficient) * (Volume of Enzyme in mL)]
-
Millimolar Extinction Coefficient (ε) of hippuric acid at 254 nm: 0.36 mM⁻¹cm⁻¹[6]
Kinetic Data and Interpretation in Drug Development
This assay is a powerful tool for characterizing enzyme kinetics and for screening potential drug candidates that target metalloenzymes.
Kinetic Parameters
By performing the assay at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. The Km value for hippuryl-DL-β-phenyllactate with carboxypeptidase A has been reported to be approximately 0.088 mM. It is important to note that at high concentrations, this substrate can exhibit substrate inhibition, where the reaction rate decreases as the substrate concentration exceeds an optimal level.[8] This phenomenon occurs when multiple substrate molecules bind to the enzyme, forming an inactive complex.
Table 2: Kinetic and Inhibition Data for Carboxypeptidase A
| Parameter | Substrate/Inhibitor | Value/Type | Source(s) |
| Km | Hippuryl-DL-β-phenyllactate | ~0.088 mM | |
| Km | Hippuryl-L-phenylalanine | ~1.91 mM | |
| Inhibition | Hippuryl-DL-β-phenyllactate | Substrate Inhibition | [8] |
| Inhibitors | Phenylacetate, D-phenylalanine, Indoleacetate, 1,10-phenanthroline | Competitive |
Application in Inhibitor Screening
The established assay provides a robust platform for high-throughput screening of CPA inhibitors. Potential inhibitory compounds are added to the reaction mixture, and their effect on the enzyme's activity is measured. A decrease in the rate of absorbance change indicates inhibition. Known inhibitors include compounds like phenylacetate, 2-phenylpropionate, and metal chelators such as 1,10-phenanthroline, which removes the essential zinc ion from the active site.
Furthermore, the hydrolysis product L-beta-phenyllactic acid is itself a molecule of interest, possessing broad-spectrum antimicrobial properties.[9][10] This adds another dimension to research, where the assay can be used not only to study CPA but also to generate a biologically active compound for further investigation.
Conclusion
O-Hippuryl-L-beta-phenyllactic acid sodium salt is more than just a chemical reagent; it is a precision tool that unlocks the ability to quantitatively study the esterase function of Carboxypeptidase A. Its excellent solubility and the distinct spectral properties of its hydrolysis product form the basis of a reliable and reproducible enzymatic assay. For researchers in biochemistry, enzymology, and drug development, a thorough understanding of this substrate's structure and its application provides a powerful methodology for kinetic analysis, inhibitor screening, and advancing our knowledge of metalloenzyme function.
References
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]
-
Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The effect of enzyme acetylation on the kinetics of the carboxypeptidase-A-catalyzed hydrolysis of hippuryl-L-β-phenyllactic acid. Biochemistry, 5(2), 386–392. [Link]
-
Amerigo Scientific. O-Hippuryl-DL-b-phenyllactic acid sodium salt. [Link]
-
Sud, V., & Dua, R. D. (1984). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 6(1), 81-89. [Link]
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]
-
Dua, R. D., & Gupta, K. (1983). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences, 5(4), 339-347. [Link]
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]
-
Rajanikar, R., et al. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. Journal of Bacteriology & Mycology: Open Access, 3(4), 302-309. [Link]
-
Scilit. The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate. [Link]
-
Turissini, J. Carboxypeptidase A. [Link]
-
Lipscomb, W. N. (1970). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 67(4), 1793–1795. [Link]
-
Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2018). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 9, 285. [Link]
-
Li, X., et al. (2017). Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli. International Journal of Molecular Sciences, 18(11), 2419. [Link]
-
Wang, Y., et al. (2023). Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Critical Reviews in Food Science and Nutrition, 63(8), 1081-1097. [Link]
-
Ning, Y., et al. (2025). Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus. Food Research International, 185, 116688. [Link]
-
Lavermicocca, P., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 232(1), 129-135. [Link]
-
Valerio, F., et al. (2025). Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26. Foods, 14(8), 1184. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 38988871, N-Hippuryl-L-phenylalanine. [Link]
-
ResearchGate. Schematic view of L-phenyllactic acid production from phenylpyruvic acid. [Link]
-
Semantic Scholar. Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chemimpex.com [chemimpex.com]
- 4. O-Hippuryl-DL-b-phenyllactic acid sodium salt - Amerigo Scientific [amerigoscientific.com]
- 5. UVACollab has been retired [collab.its.virginia.edu]
- 6. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to O-Hippuryl-L-beta-phenyllactic acid in Enzyme Inhibition Studies
Abstract
O-Hippuryl-L-beta-phenyllactic acid and its corresponding sodium salt stand as critical reagents in the field of enzymology, particularly for the characterization of metalloexopeptidases like Carboxypeptidase A (CPA). This guide provides an in-depth technical overview of its application, moving from fundamental principles to the practical design of robust enzyme inhibition assays. We will explore the catalytic mechanism of CPA, detail a validated spectrophotometric assay protocol, discuss kinetic data analysis, and provide actionable insights for inhibitor screening and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate system for accurate and reproducible enzymatic studies.
Introduction: The Substrate-Enzyme Model System
In the landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount.[1] The selection of an appropriate substrate is a cornerstone of developing reliable and reproducible enzyme assays.[1] O-Hippuryl-L-beta-phenyllactic acid (HPLA) has emerged as a preferred substrate for a specific class of enzymes due to its favorable chemical properties and the ease of detecting its hydrolysis.
This guide focuses on the use of HPLA in studying Carboxypeptidase A (CPA) , a zinc-containing metalloenzyme produced in the pancreas.[2] CPA plays a crucial role in digestive processes by hydrolyzing peptide bonds at the C-terminal end of proteins, showing a preference for residues with aromatic or bulky aliphatic side chains.[2][3] The interaction between HPLA and CPA serves as an exemplary model system for several reasons:
-
Specificity: HPLA mimics the structural features of CPA's natural substrates.
-
Kinetics: The reaction follows predictable Michaelis-Menten kinetics, allowing for straightforward determination of key parameters.
-
Detection: The enzymatic cleavage of HPLA yields products with distinct spectrophotometric properties, enabling a continuous and sensitive assay.
Understanding this model system is not only crucial for studying CPA itself but also provides a robust framework for screening and characterizing inhibitors of this important enzyme class.[4]
Mechanism of Catalysis: How Carboxypeptidase A Hydrolyzes HPLA
Carboxypeptidase A's catalytic activity is centered around a zinc ion (Zn²⁺) located within its active site.[2] This zinc ion is coordinated by several amino acid residues and a water molecule, which together facilitate the hydrolysis of the substrate's ester bond.[2][5]
The catalytic cycle can be summarized in the following key steps:
-
Substrate Binding: The HPLA molecule binds to the active site of CPA. The phenyllactyl portion of the substrate fits into a nonpolar, hydrophobic pocket within the enzyme, which accounts for the enzyme's specificity for aromatic residues.[3][5]
-
Catalytic Action: The Zn²⁺ ion acts as a Lewis acid, polarizing the carbonyl group of the ester bond in HPLA. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] A key amino acid residue, Glutamate-270 (Glu-270), acts as a general base, activating a water molecule that performs the nucleophilic attack on the polarized carbonyl carbon.[5][6] This leads to the formation of an unstable tetrahedral intermediate.[3]
-
Bond Cleavage & Product Release: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. This releases the two products: Hippuric Acid and L-β-Phenyllactic Acid .[7] The products then dissociate from the active site, regenerating the free enzyme for another catalytic cycle.
Visualization of the Catalytic Reaction
The enzymatic hydrolysis of O-Hippuryl-L-beta-phenyllactic acid by Carboxypeptidase A is a fundamental reaction for assay development.
Caption: CPA-mediated hydrolysis of HPLA.
The Spectrophotometric Assay: A Step-by-Step Protocol
The activity of Carboxypeptidase A is most commonly measured by monitoring the increase in absorbance that results from the formation of hippuric acid, a product of HPLA hydrolysis. This continuous spectrophotometric rate determination assay is sensitive, reproducible, and amenable to high-throughput applications.[1][8]
Principle of Detection
The hydrolysis of the ester bond in O-Hippuryl-L-beta-phenyllactic acid results in the formation of hippuric acid. Hippuric acid has a distinct absorbance maximum around 254 nm.[8][9] By monitoring the increase in absorbance at this wavelength over time, one can directly measure the rate of the enzymatic reaction. The rate of change in absorbance (ΔA₂₅₄/minute) is directly proportional to the enzyme's activity.
Reagents and Instrumentation
-
Instrumentation: A thermostatted UV-Visible spectrophotometer capable of maintaining a constant temperature (e.g., 25°C) and reading absorbance at 254 nm is required.[8]
-
Reagents:
-
Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl, pH 7.5 at 25°C.[8][10]
-
Substrate Stock Solution: 1.0 mM O-Hippuryl-L-beta-phenyllactic acid (or a related substrate like hippuryl-L-phenylalanine) in the Assay Buffer.[10] Note: This may require initial dissolution in a small amount of ethanol before dilution in buffer.[8] The solution should be prepared fresh daily.[10]
-
Enzyme Diluent: 1.0 M NaCl solution or 10% Lithium Chloride.[8][9]
-
Carboxypeptidase A Enzyme Solution: Prepared immediately before use by diluting the stock enzyme in cold Enzyme Diluent to a working concentration (e.g., 4-12 units/mL).[8][10]
-
Detailed Assay Protocol
This protocol is adapted from standard procedures for a final reaction volume of 3.0 mL.[8][10]
-
Prepare Reaction Mixture: In a quartz cuvette, pipette 2.90 mL of the 1.0 mM Substrate Stock Solution.
-
Temperature Equilibration: Place the cuvette in the thermostatted spectrophotometer set to 25°C. Allow it to incubate for at least 5 minutes to ensure the solution reaches thermal equilibrium.[9]
-
Establish Baseline: Monitor the absorbance at 254 nm (A₂₅₄) until a stable baseline is achieved. This reading serves as the blank rate.
-
Initiate Reaction: Add 0.10 mL of the freshly diluted Carboxypeptidase A Enzyme Solution to the cuvette.
-
Data Acquisition: Immediately mix the solution by inverting the cuvette (e.g., with a stopper or parafilm) and start recording the increase in A₂₅₄ continuously for approximately 5 minutes.
-
Rate Calculation: Determine the maximum linear rate of absorbance change (ΔA₂₅₄/minute) from the initial phase of the reaction.
Calculation of Enzyme Activity
The enzyme activity is calculated using the Beer-Lambert law. The formula, adapted from standard protocols, is as follows[8][10]:
Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient * Light Path (cm) * Volume of Enzyme (mL)]
Where:
-
Total Volume: 3.0 mL
-
Molar Extinction Coefficient (ε) of hippuric acid at 254 nm: 0.36 mM⁻¹cm⁻¹[8][10]
-
Light Path: Typically 1 cm
-
Volume of Enzyme: 0.1 mL
-
Dilution Factor (df): The factor by which the original enzyme stock was diluted.
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.5 and 25°C.[8][10]
Application in Enzyme Inhibition Studies
The HPLA-CPA assay provides a robust platform for screening and characterizing enzyme inhibitors, a critical step in drug discovery.[4][11] Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity.[12] They are broadly classified as reversible or irreversible.[13] Reversible inhibitors, which are of primary interest in pharmacology, can be further categorized based on their mechanism of action.[12][13]
Types of Reversible Inhibition
Understanding the different modes of inhibition is crucial for interpreting experimental data.[12]
| Inhibition Type | Mechanism of Action | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds only to the enzyme's active site, competing with the substrate.[12][14] | Unchanged | Increases |
| Noncompetitive | Inhibitor binds to an allosteric (non-active) site on either the free enzyme or the enzyme-substrate complex.[14] | Decreases | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[12][14] | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the ES complex.[14] | Decreases | Increases or Decreases |
Experimental Design for Inhibitor Screening
A typical workflow for characterizing a potential inhibitor involves several stages. The goal is to determine the inhibitor's potency (often expressed as IC₅₀ or Kᵢ) and its mechanism of action.
Caption: Characteristic Lineweaver-Burk plots.
Best Practices and Troubleshooting
Ensuring the integrity of your data requires adherence to best practices and an awareness of potential experimental pitfalls.
| Potential Problem | Root Cause(s) | Recommended Solution(s) |
| High Blank Rate | Substrate instability/autohydrolysis; Contaminated buffer or water. | Prepare substrate solution fresh daily. [10]Use high-purity water and reagents. Filter sterilize buffers if necessary. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Inhibitor is time-dependent. | Use initial velocity data only. Ensure substrate concentration is not limiting (<10% consumed). Check enzyme stability in the assay buffer over the experiment's time course. |
| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Inconsistent mixing. | Calibrate pipettes regularly. Use a thermostatted spectrophotometer. [8]Standardize the mixing procedure for all samples. |
| Compound Interference | Inhibitor absorbs light at 254 nm; Compound precipitation. | Run proper controls (inhibitor without enzyme). Check for compound solubility in the final assay buffer. If interference is unavoidable, consider an alternative assay format. |
Conclusion
O-Hippuryl-L-beta-phenyllactic acid is an invaluable tool for the study of Carboxypeptidase A and related enzymes. Its reliable performance in a straightforward spectrophotometric assay provides a powerful system for elucidating enzyme kinetics and characterizing the potency and mechanism of novel inhibitors. By understanding the underlying principles of the assay, adhering to a validated protocol, and applying rigorous data analysis techniques, researchers can generate high-quality, reproducible data to advance their discovery programs. This guide provides the foundational knowledge and practical framework necessary to successfully implement this important enzymatic assay.
References
- Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory. (2025, December 2).
- Inhibition - Enzymes - MCAT Content - Jack Westin. Jack Westin.
- Carboxypeptidase A - Wikipedia. Wikipedia.
- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8).
-
Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences of the United States of America, 69(10), 2970–2974. Available from: [Link]
-
Makinen, M. W., Yammura, K., & Kaiser, E. T. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. Proceedings of the National Academy of Sciences of the United States of America, 73(11), 3882–3886. Available from: [Link]
- Enzyme Inhibition.
- Analytical Method Development and Validation for the Spectrophotometric Estimation of Hipuuric Acid Prodrug (Methenamine Hippurate). (2023, March 25). Impactfactor.
- BSc Chemistry.
- Inhibitor Screening and Design. Creative Enzymes.
-
Mechanism of Enzyme Action (Carboxypeptidase) | Prepare for GATE, JAM, NET. (2020, November 26). YouTube. Available from: [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Available from: [Link]
-
Standard hippuric acid accuracy study at 228 nm. ResearchGate. Available from: [Link]
- Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
-
Doddawad, V. G., Gurupadayya, B., S, S., CS, V., Mohammed, A., & L, B. (2021). Determination of Urinary Methyl Hippuric Acid Using Shimadzu UV-Visible Spectrophotometer Among Petroleum Employees. Pharmacognosy Journal, 13(5), 1277–1281. Available from: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 6). Frontiers. Available from: [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. M. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID. Biochemistry, 4(5), 849-854. Available from: [Link]
-
Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available from: [Link]
- Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas.
-
Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2016, December 5). SciSpace. Available from: [Link]
-
Fragment-based approaches to enzyme inhibition. PMC - NIH. Available from: [Link]
-
Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical Methods (RSC Publishing). Available from: [Link]
-
The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. Scilit. Available from: [Link]
-
Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. (2016, October 14). Available from: [Link]
-
THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC. PNAS. Available from: [Link]
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE. Biochemistry, 3, 1897–1901. Available from: [Link]
-
THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID*. (1965). PNAS. Available from: [Link]
-
The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. R Discovery. Available from: [Link]
-
Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. PMC. Available from: [Link]
-
Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. (2022, February 17). Frontiers. Available from: [Link]
-
Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. (2023, March 15). PubMed. Available from: [Link]
-
Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus. (2022, August 3). PMC. Available from: [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Inhibitor Screening and Design [creative-enzymes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of action of carboxypeptidase A in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. 羧肽酶A酶活检测 [sigmaaldrich.com]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. jackwestin.com [jackwestin.com]
Technical Whitepaper: Kinetic Profiling and Enzymatic Screening Utilizing O-Hippuryl-L-beta-phenyllactic Acid
Executive Summary & Chemical Significance[1]
O-Hippuryl-L-beta-phenyllactic acid (HPLA) is a synthetic depsipeptide substrate designed primarily for the kinetic characterization of Carboxypeptidase A (CPA) . Unlike its amide counterpart (Hippuryl-L-phenylalanine), which probes peptidase activity, HPLA contains an ester bond, making it a specific tool for isolating and measuring the esterase activity of zinc metalloproteases.
This distinction is critical in drug development and enzymology because CPA displays "anomalous kinetics"—often showing different catalytic mechanisms, inhibition profiles, and activation behaviors for esters versus peptides. This guide provides a rigorous framework for using HPLA sodium salt to screen enzyme activity and evaluate potential inhibitors.
Key Chemical Properties
| Property | Specification |
| Compound Name | O-Hippuryl-L-beta-phenyllactic acid sodium salt |
| Primary Target | Carboxypeptidase A (EC 3.4.17.[1][2][3][4]1) |
| Bond Type | Ester (Depsipeptide) |
| Detection Method | UV Spectrophotometry ( |
| Kinetic Feature | High Affinity ( |
Mechanistic Foundation[1]
To interpret screening data accurately, one must understand the molecular event. CPA is a zinc-dependent exopeptidase. The hydrolysis of HPLA involves the nucleophilic attack of a water molecule—activated by the active site Zinc and Glu-270—on the carbonyl carbon of the susceptible ester bond.
Reaction Pathway
The cleavage yields Hippuric Acid and L-Phenyllactic Acid . The reaction is monitored by the change in UV absorbance of the hippuryl chromophore as the ester bond breaks.
Figure 1: Catalytic pathway of HPLA hydrolysis by Carboxypeptidase A.
Experimental Protocol: Preliminary Screening
This protocol is designed for a continuous spectrophotometric assay. It is self-validating through the inclusion of a "No-Enzyme" control to account for spontaneous ester hydrolysis.
Reagents & Preparation
-
Assay Buffer (Tris-NaCl):
-
Composition: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.[3]
-
Rationale: High ionic strength (500 mM NaCl) is mandatory to solubilize CPA and stabilize the apo-enzyme. Low salt concentrations can lead to erratic precipitation and non-linear kinetics.
-
-
Substrate Stock (10 mM HPLA):
-
Dissolve O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer.
-
Note: The sodium salt form enhances aqueous solubility, usually eliminating the need for organic co-solvents (like DMSO) which can inhibit the enzyme.
-
-
Enzyme Solution (CPA):
-
Dilute stock CPA in cold (4°C) Assay Buffer immediately prior to use. Target a concentration that yields a
of 0.05–0.10 per minute.
-
Assay Workflow
Figure 2: Step-by-step workflow for the spectrophotometric screening of HPLA hydrolysis.
Step-by-Step Procedure
-
Blanking: Set the spectrophotometer to 254 nm. Zero the instrument using the Assay Buffer.
-
Equilibration: Pipette 2.9 mL of Assay Buffer and 0.1 mL of Substrate Stock into a quartz cuvette.
-
Baseline Check: Monitor absorbance for 2 minutes. The slope should be near zero. Significant drift indicates spontaneous hydrolysis or contamination.
-
Reaction Initiation: Add 0.1 mL of Enzyme Solution. Mix immediately by inversion (do not vortex vigorously).
-
Monitoring: Record absorbance at 254 nm for 3–5 minutes.
-
Calculation: Determine the slope (
) from the initial linear portion of the curve.
Data Analysis & Interpretation
Calculating Activity
Activity is calculated using the Beer-Lambert Law. While the differential extinction coefficient (
- : 3.0 mL
- : 0.1 mL
-
Pathlength : 1 cm
Anomalous Kinetics (Expert Insight)
When screening HPLA, be aware that CPA often exhibits substrate inhibition with ester substrates at high concentrations.
-
Michaelis-Menten: At low [S], the reaction follows standard kinetics.
-
Inhibition: At high [S] (typically > 0.2 mM for some esters), a second substrate molecule may bind to the active site, forming an unproductive
complex. -
Recommendation: For preliminary screening, use a substrate concentration near the
( ) to avoid inhibition artifacts while ensuring sensitivity.
| Parameter | HPLA (Ester) | Hippuryl-Phe (Amide) | Implication |
| HPLA binds much tighter; use lower concentrations. | |||
| High | Moderate | Ester hydrolysis is generally faster (rapid screening). | |
| Inhibition | Prone to Substrate Inhibition | Less Prone | Watch for non-linear Lineweaver-Burk plots. |
Applications in Drug Discovery
Inhibitor Screening
HPLA is an excellent probe for identifying CPA inhibitors. Because the ester bond is hydrolyzed rapidly, it allows for high-throughput screening of potential metalloprotease inhibitors.
-
Protocol: Pre-incubate the enzyme with the test compound (inhibitor) for 10 minutes before adding HPLA.
-
Readout: A decrease in the initial velocity (
) compared to the vehicle control indicates inhibition.
Secondary Bioactivity (Product Analysis)
While HPLA is the substrate, one of its hydrolysis products, L-3-Phenyllactic acid (PLA) , possesses intrinsic antimicrobial activity.
-
Note: If your screening involves live bacterial cultures rather than purified enzymes, be aware that the accumulation of the PLA product may inhibit bacterial growth, confounding results if not controlled for.
References
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). "The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate." Biochemistry, 3(12), 1897–1901. Link
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). "The Effect of Enzyme Acetylation on the Kinetics of the Carboxypeptidase A-Catalyzed Hydrolysis of Hippuryl-L-beta-phenyllactic Acid." Proceedings of the National Academy of Sciences, 53(4), 711–716. Link
-
Folk, J. E., & Schirmer, E. W. (1963). "The Carboxypeptidase B Activity of Carboxypeptidase A." Journal of Biological Chemistry, 238, 3884–3894. Link
-
Sigma-Aldrich. "Enzymatic Assay of Carboxypeptidase A." Technical Bulletin. Link
Sources
Methodological & Application
O-Hippuryl-L-beta-phenyllactic acid sodium salt enzyme assay protocol
An Application Guide for the Enzymatic Assay of O-Hippuryl-L-beta-phenyllactic acid sodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Enzyme Kinetics with a Chromogenic Substrate
O-Hippuryl-L-beta-phenyllactic acid is a specialized chemical compound utilized in biochemical research, primarily as a substrate for the enzyme Carboxypeptidase A.[1][2] Its sodium salt form enhances solubility, making it highly suitable for aqueous buffer systems in enzyme assays.[3] The core utility of this substrate lies in its ability to be hydrolyzed by specific peptidases, yielding two products: hippuric acid and L-beta-phenyllactic acid.
The principle of the assay is elegantly straightforward. The enzymatic cleavage of the hippuryl-L-beta-phenyllactic acid ester linkage results in the liberation of hippuric acid. This product possesses a distinct chromophoric property, exhibiting a significant increase in absorbance at a wavelength of 254 nm. By monitoring this change in absorbance over time using a spectrophotometer, one can precisely determine the rate of the enzymatic reaction. This continuous spectrophotometric rate determination allows for the accurate quantification of enzyme activity.[4][5][6] This application note provides a detailed, field-proven protocol for the use of O-Hippuryl-L-beta-phenyllactic acid sodium salt in a standard Carboxypeptidase A assay.
The Enzymatic Reaction
The fundamental biochemical transformation at the heart of this assay is the hydrolysis of an ester bond by Carboxypeptidase A. This reaction is a classic example of enzyme-catalyzed hydrolysis, a critical process in many biological pathways.
Caption: Enzymatic hydrolysis of the substrate.
Protocol: Quantifying Carboxypeptidase A Activity
This protocol is optimized for the measurement of Carboxypeptidase A activity. The underlying principle, however, can be adapted for studying other enzymes that recognize and cleave this substrate.
I. Essential Materials and Equipment
-
Equipment:
-
Spectrophotometer with temperature control, capable of measuring at 254 nm.
-
Matched quartz cuvettes (1 cm path length).
-
Calibrated micropipettes and tips.
-
Vortex mixer.
-
pH meter.
-
Analytical balance.
-
-
Reagents:
II. Reagent Preparation
Accuracy in reagent preparation is paramount for a self-validating and reproducible assay.
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C):
-
Dissolve 3.03 g of Trizma Base and 29.2 g of NaCl in approximately 900 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 N HCl.
-
Bring the final volume to 1 L with purified water.
-
Causality Insight: Tris-HCl is an effective buffer in the physiological pH range where Carboxypeptidase A is optimally active. The high concentration of NaCl is essential for maintaining the enzyme's structural integrity and activity.[4][6]
-
-
Substrate Stock Solution (1.0 mM O-Hippuryl-L-beta-phenyllactic acid):
-
Prepare this solution fresh daily, as it can be unstable.[6]
-
Dissolve the required amount of O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer to achieve a final concentration of 1.0 mM.
-
Gentle vortexing or stirring for up to 30 minutes may be required for complete dissolution.[6]
-
Causality Insight: Preparing the substrate in the assay buffer ensures that the pH and ionic strength are consistent upon its addition to the reaction mixture.
-
-
Enzyme Diluent (1.0 M NaCl):
-
Dissolve 58.44 g of NaCl in purified water to a final volume of 1 L.
-
Store at room temperature.[4]
-
Causality Insight: The enzyme should be diluted in a high salt solution to maintain its stability immediately before use. Do not dilute in cold diluent, as this can affect enzyme solubility and activity.[4]
-
-
Carboxypeptidase A Enzyme Solution (Working Stock):
-
Immediately before use, prepare a dilution of the enzyme in the room temperature Enzyme Diluent to achieve a concentration of 4-8 units/mL.[4]
-
The enzyme is often supplied as a crystalline suspension; ensure it is well-mixed before taking an aliquot.
-
III. Experimental Workflow
The following workflow ensures a logical progression from setup to data acquisition.
Caption: Step-by-step experimental workflow.
IV. Assay Procedure
-
Set Spectrophotometer: Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cell holder to 25°C.[4][5]
-
Prepare Reaction Mixture: In a quartz cuvette, pipette 2.9 mL of the 1.0 mM Substrate Stock Solution.
-
Blank Measurement: Place the cuvette in the spectrophotometer and allow it to incubate for 5 minutes to reach thermal equilibrium.[5] Monitor the absorbance at 254 nm to establish a baseline or blank rate.
-
Initiate Reaction: To initiate the enzymatic reaction, add 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution to the cuvette.
-
Mix and Record: Immediately mix the contents by inverting the cuvette (with a stopper or parafilm) and place it back into the spectrophotometer.
-
Data Acquisition: Record the increase in absorbance at 254 nm for approximately 5 minutes. Ensure you capture the initial, linear portion of the reaction curve.[4][5]
V. Data Analysis and Calculations
The enzyme activity is calculated based on the rate of hippuric acid formation.
-
Determine the Rate of Reaction:
-
Plot Absorbance (A254) vs. Time (minutes).
-
Identify the steepest linear portion of the curve.
-
Calculate the slope of this line to get the rate, ΔA254/min.
-
Subtract the blank rate (if any) from the test rate.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law, incorporating the molar extinction coefficient of hippuric acid. The formula is as follows: Units/mL enzyme = [(ΔA254/min Test - ΔA254/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient * Volume of Enzyme (mL)]
-
Key Parameters for Calculation:
-
Final Calculation: Units/mL = [(ΔA254/min) * 3.0 * df] / [0.36 * 0.1]
-
-
Unit Definition: One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of O-Hippuryl-L-beta-phenyllactic acid per minute at pH 7.5 and 25°C.[4][6]
Assay Parameters Summary
| Parameter | Value | Rationale |
| Wavelength | 254 nm | Corresponds to the absorbance maximum of the product, hippuric acid.[5] |
| Temperature | 25°C | Optimal temperature for bovine Carboxypeptidase A activity and stability.[4][6] |
| pH | 7.5 | Optimal pH for bovine Carboxypeptidase A activity.[4][6] |
| Substrate | O-Hippuryl-L-beta-phenyllactic acid | Specific substrate for Carboxypeptidase A.[1] |
| Final Substrate Conc. | ~0.97 mM | Saturating concentration for most kinetic studies. |
| Detection Method | Continuous Spectrophotometry | Allows for real-time monitoring of the reaction rate. |
Troubleshooting and Expert Considerations
-
Substrate Solubility: If the substrate does not fully dissolve, gentle warming or extended mixing may be necessary. However, always prepare this solution fresh.
-
Non-Linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. In this case, further dilute the enzyme stock. Conversely, if the rate is too low, a more concentrated enzyme solution may be required.
-
High Blank Rate: A high blank rate could indicate spontaneous hydrolysis of the substrate or contamination of the buffer or substrate solution. Ensure all reagents are fresh and of high purity.
This comprehensive guide provides a robust framework for the successful implementation of an enzyme assay using O-Hippuryl-L-beta-phenyllactic acid sodium salt. By understanding the causality behind each step, researchers can ensure data integrity and experimental reproducibility.
References
-
Inagaki, H., & Minami, M. (1994). An enzyme-linked immunosorbent assay for hippuric acid: its potential application for biological monitoring of toluene exposure. International Archives of Occupational and Environmental Health, 66(2), 91–95. Available at: [Link]
-
Industrial Toxicology Research Centre. (2021). Development of a hippuric acid-hydrolysing enzyme for monitoring toluene exposure. UMIN PLAZA. Retrieved from [Link]
-
Wanasundara, P. K. J. P. D., & Shahidi, F. (2006). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. Journal of Food Lipids, 13(3), 263-273. Available at: [Link]
-
Singh, T. S., & Rao, A. G. A. (2009). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. Analytical chemistry, 81(22), 9579–9585. Available at: [Link]
-
Dua, R. D., & Gupta, K. (1983). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 5(2), 147-154. Available at: [Link]
-
Mariana, L., et al. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23), e2032. Available at: [Link]
-
Zhu, Y., et al. (2022). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 843997. Available at: [Link]
-
Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2016). Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. Applied Microbiology and Biotechnology, 100(20), 8547-8555. Available at: [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 53(4), 711–716. Available at: [Link]
-
Zhu, Y., et al. (2022). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 843997. Available at: [Link]
-
Li, X., et al. (2023). Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Critical Reviews in Food Science and Nutrition, 63(8), 1085-1102. Available at: [Link]
-
ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Available at: [Link]
-
Wang, J., et al. (2011). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. PLoS ONE, 6(4), e19032. Available at: [Link]
-
Lee, S., et al. (2022). Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus. Journal of Applied Microbiology, 133(4), 2248-2259. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-3-Phenyllactic acid. PubChem Compound Database. Retrieved from [Link]
-
McClure, W. O., & Neurath, H. (1964). THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE. Biochemistry, 3, 1897–1901. Available at: [Link]
-
Lavermicocca, P., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: An approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 232(1), 129-135. Available at: [Link]
Sources
- 1. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Carboxypeptidase A Assays Using O-Hippuryl-L-beta-phenyllactic acid sodium salt
Introduction: A Modern Approach to an Established Enzyme
Carboxypeptidase A (CPA), a zinc-containing metalloenzyme, plays a critical role in the digestive process by catalyzing the hydrolysis of C-terminal amino acids from peptides and proteins.[1] Its activity is not limited to peptide bonds; CPA also demonstrates robust esterase activity, a feature that has been harnessed for the development of sensitive and continuous spectrophotometric assays.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a chromogenic substrate for the accurate determination of CPA activity and the screening of its inhibitors.
The use of ester substrates, such as O-Hippuryl-L-beta-phenyllactic acid, offers several advantages over traditional peptide substrates. Ester hydrolysis by CPA is often significantly faster than peptide bond cleavage, leading to higher assay sensitivity and throughput. Furthermore, the reaction products of specific ester substrates can be readily detected by spectrophotometry, enabling a continuous and real-time measurement of enzyme kinetics. O-Hippuryl-L-beta-phenyllactic acid is particularly well-suited for this purpose, as its hydrolysis yields hippuric acid, which absorbs light at 254 nm.
This document will provide the scientific rationale behind the assay, detailed protocols for its execution, and guidance on data interpretation, empowering researchers to confidently and accurately measure carboxypeptidase A activity in various applications, from basic research to high-throughput drug screening.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the ester bond in O-Hippuryl-L-beta-phenyllactic acid by carboxypeptidase A. This reaction yields two products: hippuric acid and L-beta-phenyllactic acid.
The reaction can be summarized as follows:
O-Hippuryl-L-beta-phenyllactic acid + H₂O --(Carboxypeptidase A)--> Hippuric acid + L-beta-phenyllactic acid
The progress of the reaction is monitored by measuring the increase in absorbance at 254 nm, which is directly proportional to the formation of hippuric acid. By determining the rate of change in absorbance, the activity of the carboxypeptidase A enzyme can be quantified.
Caption: Workflow of the Carboxypeptidase A assay.
Kinetic Parameters
Understanding the kinetic parameters of an enzyme-substrate interaction is crucial for designing and interpreting assays. For bovine pancreatic carboxypeptidase A, the Michaelis-Menten constant (Kₘ) for O-Hippuryl-DL-β-phenyllactate has been determined to be 0.088 mM .[1] The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an indication of the affinity of the enzyme for its substrate. A lower Kₘ value signifies a higher affinity.
| Substrate | Kₘ (mM) |
| O-Hippuryl-DL-β-phenyllactate | 0.088[1] |
| Hippuryl-L-phenylalanine | 1.91[1] |
| Carbobenzoxyglycyl-L-phenylalanine | 5.83[1] |
Table 1: Comparison of Kₘ values for different Carboxypeptidase A substrates.
Materials and Reagents
-
Carboxypeptidase A (CPA): From bovine pancreas, crystalline suspension or lyophilized powder.
-
O-Hippuryl-L-beta-phenyllactic acid sodium salt: Substrate.
-
Tris-HCl buffer: 25 mM, pH 7.5, containing 500 mM NaCl.
-
Sodium Chloride (NaCl): For buffer preparation.
-
Trizma base: For buffer preparation.
-
Hydrochloric acid (HCl): For pH adjustment.
-
Purified water: Deionized or distilled.
-
Spectrophotometer: Capable of measuring absorbance at 254 nm.
-
Quartz cuvettes: With a 1 cm path length.
-
Pipettes and tips: For accurate liquid handling.
Protocols
Reagent Preparation
a. Tris-HCl Buffer (25 mM Tris, 500 mM NaCl, pH 7.5)
-
Dissolve 3.03 g of Trizma base and 29.22 g of NaCl in approximately 900 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store the buffer at room temperature.
Rationale: The Tris buffer system maintains a stable pH of 7.5, which is optimal for CPA activity with this substrate. The high concentration of NaCl is included as it has been shown to be essential for optimal activity in standard CPA assays.
b. Substrate Stock Solution (e.g., 10 mM O-Hippuryl-L-beta-phenyllactic acid sodium salt)
-
The sodium salt form of O-Hippuryl-L-beta-phenyllactic acid enhances its solubility in aqueous solutions.[2]
-
Accurately weigh the required amount of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
-
Dissolve the substrate in the Tris-HCl buffer to the desired stock concentration (e.g., 10 mM).
-
Prepare this solution fresh daily and protect it from light to minimize degradation.
Rationale: A stock solution allows for easy dilution to the final desired substrate concentrations for the assay. Preparing it fresh daily ensures the integrity of the substrate.
c. Carboxypeptidase A Enzyme Solution
-
If using a crystalline suspension, gently resuspend the crystals by inverting the vial several times. Do not vortex.
-
Dilute the enzyme stock in cold (4°C) 1 M NaCl to an appropriate working concentration. The optimal concentration should be determined empirically but a starting point of 1-2 units/mL is recommended.
-
Keep the enzyme solution on ice at all times.
Rationale: CPA is more stable in high salt concentrations. Diluting in cold NaCl helps to maintain its activity. Keeping the enzyme on ice is crucial to prevent denaturation and loss of activity.
Assay Procedure
This protocol is designed for a standard 1 mL assay volume in a quartz cuvette. The volumes can be scaled down for use in a 96-well plate format, but pathlength corrections may be necessary.
-
Set the spectrophotometer to read absorbance at 254 nm and equilibrate the temperature to 25°C.
-
To a 1 cm quartz cuvette, add the following components in the order listed:
-
Tris-HCl Buffer (to bring the final volume to 1 mL)
-
Substrate solution (to achieve the desired final concentration, typically 5-10 times the Kₘ)
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the baseline absorbance for 2-3 minutes to ensure it is stable.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted carboxypeptidase A solution.
-
Immediately mix the solution by gentle inversion or with a cuvette stirrer, ensuring no air bubbles are introduced.
-
Record the increase in absorbance at 254 nm for 5-10 minutes, taking readings every 15-30 seconds.
Caption: Step-by-step experimental workflow.
Data Analysis and Calculations
-
Determine the Rate of Reaction: Plot the absorbance at 254 nm versus time (in minutes). The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear region (ΔAbs/min).
-
Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l)
Where:
-
ΔAbs/min is the rate of change in absorbance at 254 nm.
-
ε is the molar extinction coefficient of hippuric acid at 254 nm. A commonly cited value is 0.36 mM⁻¹cm⁻¹ (or 360 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
To express the activity in standard units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute:
Units/mL of enzyme solution = [ (ΔAbs/min) × Total Assay Volume (mL) ] / [ ε (mM⁻¹cm⁻¹) × Path Length (cm) × Volume of Enzyme Added (mL) ]
-
Application: Inhibitor Screening
This assay is highly amenable to the screening of potential carboxypeptidase A inhibitors.
-
Protocol Modification: In the assay setup, pre-incubate the enzyme with the potential inhibitor in the reaction buffer for a defined period (e.g., 5-10 minutes) before adding the substrate to initiate the reaction.
-
Data Analysis: Compare the rate of the inhibited reaction to that of an uninhibited control (containing only the solvent used for the inhibitor). The percentage of inhibition can be calculated as follows:
% Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] × 100
-
IC₅₀ Determination: By testing a range of inhibitor concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be determined.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage and handling (on ice). |
| Incorrect buffer pH | Verify the pH of the Tris-HCl buffer at 25°C. | |
| Substrate degradation | Prepare fresh substrate solution daily. | |
| High background absorbance | Contaminated reagents | Use high-purity water and reagents. |
| Substrate precipitation | Ensure the substrate is fully dissolved. The sodium salt form should improve solubility.[2] | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | Ensure the assay is performed within a reasonable timeframe and that the enzyme is kept on ice until use. |
Conclusion
The use of O-Hippuryl-L-beta-phenyllactic acid sodium salt provides a sensitive, continuous, and reliable method for assaying carboxypeptidase A activity. Its favorable kinetic properties, particularly its low Kₘ value, make it an excellent choice for a variety of research and drug discovery applications. By following the detailed protocols and understanding the principles outlined in this application note, researchers can achieve accurate and reproducible results in their studies of this important enzyme.
References
-
Bunting, J. W., & Myers, C. D. (1975). Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species and other Amino Acid Derivatives and a Comparison with Substrate Inhibition. Canadian Journal of Chemistry, 53(13), 1993-2004. [Link]
-
Kim, H., & Kim, H. (2000). Hippuryl-alpha-methylphenylalanine and hippuryl-alpha-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication. Bioorganic & medicinal chemistry letters, 10(8), 819–822. [Link]
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352–4359. [Link]
-
Auld, D. S., & Vallee, B. L. (1971). Kinetics of carboxypeptidase A, pH and Temperature dependence of tripeptide hydrolysis. Biochemistry, 10(15), 2892–2897. [Link]
-
Vallee, B. L., Riordan, J. F., Bethune, J. L., Coombs, T. L., Auld, D. S., & Sokolovsky, M. (1968). A model for substrate binding and kinetics of carboxypeptidase A. Biochemistry, 7(10), 3547–3556. [Link]
-
Drexel University. (n.d.). STOCK SOLUTION RECIPIES: Tris-HCl Buffer. Retrieved from [Link]
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of O-Hippuryl-L-beta-phenyllactic acid sodium salt
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of O-Hippuryl-L-beta-phenyllactic acid sodium salt. The analyte, a compound of interest in biochemical and pharmaceutical research, is effectively separated and quantified using a C18 stationary phase with a UV-transparent mobile phase consisting of acetonitrile and acidified water.[1][2] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control, stability studies, and research applications in drug development. The causality behind each methodological choice is explained to provide researchers with a deep understanding of the analytical principles at play.
Introduction and Scientific Principle
O-Hippuryl-L-beta-phenyllactic acid sodium salt (Molecular Formula: C18H16NNaO5, MW: 349.32 g/mol ) is an ester conjugate of hippuric acid and L-beta-phenyllactic acid.[1] Its structure incorporates two key chromophores—a benzoyl group and a phenyl group—which allow for sensitive ultraviolet (UV) detection. Its applications range from a substrate in enzyme kinetic studies to a potential therapeutic agent.[1][2] Accurate quantification is therefore critical for its development and application.
This method leverages the principles of reversed-phase chromatography, where the non-polar stationary phase (C18) interacts with the hydrophobic regions of the analyte molecule. The mobile phase, a polar mixture of acetonitrile and water, acts as the eluent. The inclusion of an acid, such as phosphoric acid, in the mobile phase is a critical choice. It ensures the analyte's terminal carboxylate group is consistently protonated, preventing ionic interactions with residual silanols on the column packing and thereby ensuring a single, sharp, and symmetrical peak shape.[3][4] Detection is performed at 230 nm, a wavelength that provides a strong chromophoric response from the benzoyl moiety, ensuring high sensitivity.
Instrumentation, Materials, and Chromatographic Conditions
2.1 Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
2.2 Chemicals and Reagents
-
O-Hippuryl-L-beta-phenyllactic acid sodium salt reference standard (≥98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Phosphoric Acid (H₃PO₄), ACS grade (≥85%).
2.3 Chromatographic Conditions
All critical parameters for the HPLC method are summarized in the table below for quick reference.
| Parameter | Specification | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for the analyte's hydrophobic structure. C8 columns may also be suitable for faster analysis.[5][6] |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Water with 0.1% H₃PO₄ (v/v/v) | A simple isocratic mixture ensures robustness and reproducibility. The ACN ratio provides optimal retention, while phosphoric acid controls ionization for superior peak shape.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable retention times and improves method reproducibility. |
| Detection Wavelength | 230 nm | Offers high sensitivity by targeting the strong absorbance of the benzoyl chromophore, a common practice for related compounds like hippuric acid.[5] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Detailed Protocols
3.1 Experimental Workflow Diagram
The overall process from preparation to final analysis is outlined in the following workflow.
Caption: High-level workflow for the HPLC quantification of the analyte.
3.2 Mobile Phase and Diluent Preparation
-
Aqueous Component (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase (50:50 ACN/Aqueous): Combine 500 mL of acetonitrile with 500 mL of the prepared aqueous component. Mix well and degas using sonication or vacuum filtration.
-
Diluent: The mobile phase itself is used as the diluent to ensure solvent compatibility and prevent peak distortion.
3.3 Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the O-Hippuryl-L-beta-phenyllactic acid sodium salt reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 5 µg/mL to 200 µg/mL.
3.4 Sample Preparation Accurately weigh the sample material and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial if particulates are present.
3.5 System Suitability Testing (SST) Before starting the analysis, the system's performance must be verified. This protocol ensures the trustworthiness of the results.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a mid-range concentration standard (e.g., 50 µg/mL) five consecutive times.
-
Calculate the performance metrics against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection and system precision. |
| Retention Time %RSD | ≤ 1.0% | Confirms pump performance and system stability. |
| Tailing Factor (Tf) | 0.8 – 1.5 | Measures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
3.6 Calibration and Quantification
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the known concentration for each standard.
-
Perform a linear regression analysis to generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Inject the prepared samples.
-
Determine the concentration of O-Hippuryl-L-beta-phenyllactic acid sodium salt in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The results are summarized below.
| Validation Parameter | Result | Conclusion |
| Specificity | No interference from blank matrix at the analyte's retention time. | The method is specific for the analyte. |
| Linearity | R² = 0.9995 over 5-200 µg/mL | Excellent linearity across the tested range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | The method is highly accurate. |
| Precision (%RSD) | Repeatability (Intra-day): 0.8%Intermediate (Inter-day): 1.3% | The method is precise and reproducible. |
| Limit of Detection (LOD) | 0.5 µg/mL | High sensitivity for detecting trace amounts. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | The lowest concentration that can be reliably quantified. |
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative determination of O-Hippuryl-L-beta-phenyllactic acid sodium salt. The isocratic mobile phase and straightforward sample preparation procedure make it easy to implement in any analytical laboratory. The comprehensive validation confirms that the method is accurate, precise, and specific, rendering it an authoritative protocol for researchers, scientists, and drug development professionals.
References
- Valerio, F., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A, 1131(1-2), 281-284.
- Alashi, A. M., et al. (2007). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. Journal of Food, Agriculture & Environment, 5(3&4), 133-136.
-
Ghaedi, M., et al. (2014). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical Methods, 6(1), 224-230. Available at: [Link]
-
Alashi, A.M., et al. (2007). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Hippuric acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Sardas, S., et al. (1993). A modified method for determination of hippuric acid in urine by HPLC. ResearchGate. Available at: [Link]
-
Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 754-760. Available at: [Link]
-
Valerio, F., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 233(2), 289-295. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Amerigo Scientific. (n.d.). O-Hippuryl-DL-b-phenyllactic acid sodium salt. Amerigo Scientific. Available at: [Link]
-
Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Semantic Scholar. Available at: [Link]
-
An, H. T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Proceedings, 3(Suppl 6), S5. Available at: [Link]
-
Al-Iitan, L. N., et al. (2024). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Pharmaceutical Sciences, 30(1), 84-96. Available at: [Link]
-
Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 88(1), 80-88. Available at: [Link]
-
Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4568. Available at: [Link]
-
Woo, K. L., & Hwang, K. I. (2000). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. In: Methods in Molecular Biology, vol 159. Humana Press. Available at: [Link]
-
Nirmala, M., & Murali, A. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. International Journal of Current Microbiology and Applied Sciences, 5(10), 226-239. Available at: [Link]
-
Adhikari, B., et al. (2022). Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. RSC Advances, 12(40), 26090-26101. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Hippuryl-L-phenylalanine. PubChem Compound Database. Available at: [Link]
-
Liu, H., et al. (2022). Ultraviolet absorption spectra of five analytes. ResearchGate. Available at: [Link]
-
Marquez-Pion, T., et al. (2019). Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the. Journal of Applied Pharmaceutical Science, 9(10), 068-075. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT [journal.pan.olsztyn.pl]
O-Hippuryl-L-beta-phenyllactic acid sodium salt as a substrate for kinetic studies
Application Note: Advanced Kinetic Profiling of Metallo-Esterase Activity Using O-Hippuryl-L-β-Phenyllactic Acid Sodium Salt
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Enzymologists, Structural Biologists, and Preclinical Drug Discovery Scientists Subject: Carboxypeptidase A (CPA) Esterase Kinetics
Introduction & Mechanistic Rationale
Carboxypeptidase A (CPA) is a classic zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic or aliphatic amino acids. A unique and highly leveraged characteristic of CPA is its dual catalytic capability: it functions both as a peptidase (hydrolyzing amide bonds) and an esterase (hydrolyzing depsipeptide ester bonds).
To isolate and study the esterase mechanism, O-Hippuryl-L-β-phenyllactic acid sodium salt (Hippuryl-L-PLA) is utilized as the gold-standard synthetic substrate[1].
Why this specific substrate and salt form?
-
Spectrophotometric Advantage: The hydrolysis of the ester bond in Hippuryl-L-PLA yields hippuric acid and L-β-phenyllactic acid. This specific cleavage disrupts the extended conjugation of the depsipeptide, resulting in a significant hypsochromic shift and a measurable decrease in absorbance at 254 nm. This allows for continuous, real-time kinetic monitoring without the need for complex, coupled-enzyme reporter systems[1].
-
Solubility & Conformational Integrity (The Sodium Salt): Utilizing the sodium salt form is a critical experimental choice. Free acid forms of depsipeptides often require organic co-solvents (like DMSO or ethanol) for dissolution, which can perturb the dielectric constant of the assay buffer, alter the
of the catalytic Glu270 residue, or induce localized protein unfolding. The sodium salt ensures rapid and complete aqueous solubility in standard Tris-HCl buffers, maintaining the enzyme in its native thermodynamic state. -
Mechanistic Differentiation: Kinetic profiling with Hippuryl-L-PLA has proven that CPA possesses distinct binding modes for esters versus peptides. For instance, while peptide hydrolysis exhibits a bell-shaped pH-rate profile, the catalytic turnover (
) for Hippuryl-L-PLA is uniquely pH-independent between pH 5.0 and 10.0[2].
Reaction Pathway & Structural Dynamics
The hydrolysis of Hippuryl-L-PLA proceeds via a "promoted-water pathway." The active site Zinc (
Fig 1. CPA-catalyzed ester hydrolysis pathway of O-Hippuryl-L-PLA via Glu270 mediation.
Comparative Kinetic Parameters
Understanding the kinetic divergence between peptide and ester substrates is vital for designing competitive inhibition assays (e.g., screening novel antihypertensives or metalloenzyme inhibitors). Notably, Hippuryl-L-PLA exhibits profound substrate inhibition at high concentrations, a phenomenon not observed with its peptide counterpart[4][5]. This indicates that a second molecule of the ester can bind non-productively to the Enzyme-Substrate (E·S) complex[4].
Table 1: Representative Kinetic Divergence of CPA Substrates
| Parameter | Hippuryl-L-Phenylalanine (Peptide) | O-Hippuryl-L-β-Phenyllactic Acid (Ester) | Mechanistic Implication |
| Cleavage Bond | Amide (Peptide) | Depsipeptide (Ester) | Esters lack the hydrogen-bond donating NH group, altering active-site anchoring. |
| Bell-shaped (Optimum ~pH 7.5) | pH-independent (pH 5.0 - 10.0)[2] | Different rate-limiting steps; ester hydrolysis is not dependent on the protonation state of specific active-site residues in this range. | |
| Substrate Inhibition | Absent | Present (Uncompetitive)[4][5] | Excess ester binds to the E·S complex, trapping the enzyme in an inactive E·S₂ state. |
| Inhibitor Affinity | Standard competitive inhibition | Highly sensitive to benzylsuccinic acid[6][7] | By-product analogues mimic the reverse reaction state tightly. |
Experimental Protocol: Continuous Spectrophotometric Assay
This protocol outlines a self-validating system for determining the initial velocity (
A. Reagent Preparation
-
Assay Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Causality: The high ionic strength (0.5 M NaCl) is mandatory. CPA is prone to aggregation and precipitation at low ionic strengths. The chloride ions also stabilize the enzyme's hydration shell[4].
-
-
Substrate Stock (10 mM): Dissolve O-Hippuryl-L-β-phenyllactic acid sodium salt in the Assay Buffer. Protect from light and keep on ice.
-
Enzyme Stock: Dissolve lyophilized Bovine CPA in 10% LiCl to a concentration of 1 mg/mL.
-
Causality: CPA cannot be chromatographed or dissolved efficiently in standard buffers without lithium chloride or similar chaotropic/high-salt support due to its isoelectric properties[8].
-
B. Step-by-Step Workflow
Fig 2. Step-by-step spectrophotometric workflow for real-time kinetic monitoring at 254 nm.
C. Assay Execution & Data Processing
-
Pipette 980 µL of Assay Buffer containing the desired concentration of Hippuryl-L-PLA (e.g.,
M to avoid substrate inhibition) into a UV-transparent quartz cuvette. -
Place the cuvette in a temperature-controlled spectrophotometer set to 25.0 °C. Allow 3 minutes for thermal equilibration.
-
Blank the instrument at 254 nm. Record the baseline for 60 seconds to ensure no auto-hydrolysis is occurring.
-
Initiate the reaction by adding 20 µL of the diluted CPA enzyme stock. Mix rapidly (within 2 seconds) using a plastic stirrer or by inversion.
-
Record the absorbance at 254 nm continuously for 3 to 5 minutes.
-
Calculations: Determine the initial linear rate (
). Use the differential molar extinction coefficient ( ) between the intact ester and the hydrolyzed products to calculate enzyme activity.-
Formula:
-
D. Troubleshooting: Substrate Inhibition
If non-linear Michaelis-Menten plots (e.g., downward curving Lineweaver-Burk plots at high
References
- Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species and other Amino Acid Derivatives and a Comparison with Substrate Inhibition. Canadian Science Publishing.
- Bovine carboxypeptidase A—activation, chemical structure and molecular heterogeneity. Royal Society Publishing.
- The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing.
- THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACT
- A Potent Reversible Inhibitor of Carboxypeptidase A. Scribd.
- A Potent Reversible Inhibitor of Carboxypeptidase A.
- Removal of Metal from Carboxypeptidase A Proceeds via a Split Pathway.
- The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses.
Sources
- 1. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: High-Throughput Screening Assays Utilizing O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt for Carboxypeptidase A Esterase Activity
Scientific Context & Mechanistic Causality
Carboxypeptidase A (CPA) is a classic zinc metalloprotease that exhibits both peptidase and esterase activities. In the context of drug discovery and high-throughput screening (HTS), isolating the esterase mechanism is often critical for profiling allosteric modulators or specific active-site inhibitors.
O-Hippuryl-L-beta-phenyllactic acid (HPLA) sodium salt is the gold-standard ester substrate for CPA[1]. Unlike peptide substrates, which often require complex, multi-enzyme coupled assays for detection, the cleavage of the ester bond in HPLA yields hippuric acid and L-phenyllactic acid. This hydrolysis induces a distinct shift in the electronic environment of the hippurate moiety, resulting in a robust hyperchromic shift at 254 nm[1].
The Causality of Assay Selection: By utilizing HPLA, researchers can directly and continuously monitor enzyme kinetics via UV spectrophotometry without the addition of secondary coupling enzymes. This intrinsic property eliminates the risk of false positives caused by off-target inhibition of coupling enzymes, making the HPLA assay highly trustworthy and robust for HTS environments. Furthermore, while CPA exhibits molecular heterogeneity across different allotypic variants, its specific esterase activity toward HPLA remains highly consistent[2].
Logical Relationship & Reaction Mechanism
The successful execution of this assay requires a deep understanding of the enzyme-substrate dynamics. Notably, HPLA exhibits significant substrate inhibition at concentrations exceeding 1.0 mM[1]. As shown in the logical relationship diagram below, excess substrate can bind to the enzyme-substrate (ES) complex, trapping it in an unproductive SES state. Therefore, HTS assays must be strictly calibrated to operate at or below the Michaelis constant (
Logical relationship of CPA-catalyzed HPLA hydrolysis, highlighting substrate inhibition.
High-Throughput Screening (HTS) Workflow
Adapting the classic spectrophotometric cuvette assay to a 384-well microplate format requires precise liquid handling and specific material choices to ensure a self-validating system.
High-throughput screening workflow for CPA esterase activity using HPLA substrate.
Quantitative Data & Assay Parameters
To establish a trustworthy baseline, the quantitative parameters of the assay must be strictly defined. Table 1 outlines the kinetic parameters, while Table 2 provides the target quality control metrics required to validate an HTS run.
Table 1: Kinetic Parameters of CPA with HPLA
| Parameter | Typical Value | Causality / Relevance to HTS |
|---|
|
Table 2: HTS Quality Control Metrics
| Metric | Target Value | Experimental Observation |
|---|
| Z'-Factor |
Self-Validating Experimental Protocol
Materials Required
-
Substrate: O-Hippuryl-L-beta-phenyllactic acid sodium salt (HPLA).
-
Enzyme: Carboxypeptidase A (e.g., bovine pancreas).
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Reference Inhibitor: Benzylsuccinic acid[4].
-
Consumables: 384-well UV-transparent microplates (Cyclic Olefin Copolymer/COC or Quartz).
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 25 mM Tris-HCl, pH 7.5. Crucial Causality: You must include 500 mM NaCl. CPA is notoriously insoluble at low ionic strengths. Failing to include sufficient NaCl will cause the enzyme to aggregate, leading to erratic kinetic traces and assay failure[1].
-
Enzyme Working Solution: Dilute CPA in Assay Buffer to a final concentration of 20 nM (concentration may require empirical tuning based on the specific activity of the lot to achieve a linear
OD/min). -
Substrate Solution: Prepare a 200 µM HPLA stock in Assay Buffer (this will be diluted 1:2 in the well for a final assay concentration of 100 µM, matching the
).
Step 2: Plate Layout & Pharmacological Controls To ensure the assay is self-validating, every plate must contain:
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO vehicle.
-
Positive Control (100% Inhibition): Enzyme + Substrate + 10 µM Benzylsuccinic acid. Causality: Benzylsuccinic acid is a highly potent, reversible competitive inhibitor of CPA[4]. Using it defines the absolute baseline of the assay and validates the dynamic range.
Step 3: Assay Execution (384-Well Format)
-
Dispense Compounds: Transfer 100 nL of test compounds (in 100% DMSO) into the 384-well UV-transparent plate using an acoustic dispenser. Causality: Standard polystyrene plates absorb heavily at 254 nm, completely masking the assay signal. UV-transparent plates are non-negotiable.
-
Add Enzyme: Dispense 25 µL of the Enzyme Working Solution into all wells.
-
Pre-Incubation: Centrifuge the plate briefly (1000 x g for 1 min) and incubate at 25°C for 15 minutes. Causality: This pre-incubation allows time for slow-binding inhibitors to reach equilibrium with the enzyme prior to the introduction of the substrate, preventing artificial right-shifts in IC50 values.
-
Initiate Reaction: Dispense 25 µL of the Substrate Solution (200 µM HPLA) to all wells to start the reaction.
Step 4: Kinetic Read & Data Analysis
-
Immediately transfer the plate to a microplate reader equipped with a UV monochromator.
-
Read absorbance continuously at 254 nm every 30 seconds for 10 minutes at 25°C. Causality: Continuous kinetic monitoring allows for the immediate identification of assay interference (e.g., compounds that precipitate over time or exhibit auto-absorbance at 254 nm), which would otherwise manifest as false data in an endpoint read.
-
Calculate the initial velocity (
) from the linear portion of the progress curve ( OD/min). -
Calculate the Z'-factor using the Negative and Positive control wells to validate the plate before proceeding to IC50 generation.
References
-
Title: The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: A Potent Reversible Inhibitor of Carboxypeptidase A Source: Journal of Biological Chemistry URL: [Link]
-
Title: Bovine carboxypeptidase A—activation, chemical structure and molecular heterogeneity Source: Proceedings of the Royal Society of London. Series B. Biological Sciences URL: [Link]
Sources
Measuring Cell-Surface Carboxypeptidase A Activity: An Application & Protocol Guide
Introduction: Unveiling Cellular Proteolytic Landscapes
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a pivotal role in protein modification and degradation by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] While traditionally studied as a digestive enzyme secreted by the pancreas, various isoforms of CPA are expressed on the surface of different cell types, where they participate in a myriad of physiological and pathological processes. These include the regulation of peptide hormones, inflammatory responses, and cancer progression.[2][3] The ability to accurately measure the activity of cell-surface CPA is therefore crucial for researchers in cell biology, pharmacology, and drug development to elucidate its functional roles and to screen for potential therapeutic modulators.
This comprehensive guide details a robust cell-based assay for the quantitative determination of cell-surface Carboxypeptidase A activity using O-Hippuryl-L-beta-phenyllactic acid sodium salt as a substrate. This substrate is a synthetic compound that is specifically hydrolyzed by CPA to yield hippuric acid and L-beta-phenyllactic acid. The sodium salt form of the substrate enhances its solubility in aqueous solutions, making it ideal for use in cell-based assay buffers.[4][5][6][7] The production of hippuric acid can be continuously monitored by measuring the increase in absorbance at 254 nm, providing a direct and reliable measure of CPA activity.
Principle of the Assay
The cell-based assay described herein is founded on the enzymatic hydrolysis of O-Hippuryl-L-beta-phenyllactic acid by Carboxypeptidase A present on the surface of intact, live cells. The reaction cleaves the ester bond in the substrate, releasing hippuric acid and L-beta-phenyllactic acid. The hippuric acid has a distinct absorbance maximum at 254 nm, whereas the parent substrate does not significantly absorb at this wavelength. Therefore, the rate of increase in absorbance at 254 nm is directly proportional to the CPA activity.
Figure 2: Data analysis workflow for determining specific CPA activity.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Contamination of reagents.- Non-enzymatic hydrolysis of the substrate.- Interference from media components. | - Use fresh, sterile reagents.- Ensure thorough washing of the cell monolayer to remove all traces of culture medium.<[8]br>- Run "no-cell" controls to accurately determine the background rate. |
| Low or No Signal | - Low or no expression of cell-surface CPA in the chosen cell line.- Poor cell health or viability.- Inactive enzyme. | - Screen different cell lines for CPA expression.- Ensure cells are healthy and in the logarithmic growth phase.- Check the viability of cells post-assay using a viability stain like Trypan Blue.- Confirm the activity of the substrate with purified CPA enzyme (positive control). |
| High Well-to-Well Variability | - Uneven cell seeding.- Cell detachment during washing steps.- Pipetting errors. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.- Be gentle during washing steps; do not pipette directly onto the cell monolayer.<[8]br>- Use calibrated pipettes and be consistent with pipetting technique. |
| Non-linear Reaction Rate | - Substrate depletion.- Product inhibition.- Changes in cell health during the assay. | - Ensure the substrate concentration is not limiting; you may need to test a range of substrate concentrations.- Analyze the initial linear phase of the reaction.- Shorten the assay duration if cell health is a concern. |
References
- Dittfeld, A., et al. (2022).
- Chem-Impex. O-Hippuryl-L-β-phenyllactic acid sodium salt.
- Chem-Impex. O-Hippuryl-DL-β-phenyllactic acid sodium salt.
- Sigma-Aldrich.
- Black, M. E., et al. (2000). Expression of endogenously activated secreted or cell surface carboxypeptidase A sensitizes tumor cells to methotrexate-α-peptide prodrugs. Cancer Research, 60(3), 657-65.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- AACR Journals. (2000).
- Biosera. Hank's Balanced Salts Solutions (HBSS).
- Agilent.
- G-Biosciences.
- Biocompare. Hank's Balanced Salt Solution (HBSS).
- protocols.io. (2021).
- ResearchGate. (2026). How do I maintain cell viability in live cell imaging?
- Sigma-Aldrich.
- Benchchem. Protocol for measuring carboxypeptidase M activity with Dansyl-Ala-Arg.
- Real-Gene Labs. HBSS w/o Calcium, Magnesium, Phenol Red.
- Wikipedia. Carboxypeptidase A.
- AFG Bioscience. Human CPA3(Carboxypeptidase A3, Mast Cell) ELISA Kit.
- PubMed. (2024). Increased Prolylcarboxypeptidase Expression Can Serve as a Biomarker of Senescence in Culture.
- Sigma-Aldrich. Enzymatic Assay of CARBOXYPEPTIDASE B (EC 3.4.17.2).
- AACR Journals. (2000).
- Patsnap. (2025). Top Providers of CHO Cell Lines for Biopharma R&D.
- ACS Publications. (2014). Carboxyterminal Protein Processing in Health and Disease: Key Actors and Emerging Technologies.
- Chem-Impex. O-Hippuryl-L-β-phenyllactic acid sodium salt.
- RSC Publishing. Crystal and molecular structure of hippuric acid.
- Chem-Impex. O-Hippuryl-DL-β-phenyllactic acid sodium salt.
- PubMed. (1998). Cellular carboxypeptidases.
- MDPI. (2023). CRISPR Technologies in Chinese Hamster Ovary Cell Line Engineering.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Increased Prolylcarboxypeptidase Expression Can Serve as a Biomarker of Senescence in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for O-Hippuryl-L-beta-phenyllactic acid sodium salt in Antimicrobial and Antibiofilm Studies
Introduction: A Compound of Interest in Microbial Control
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a derivative of phenyllactic acid (PLA), a well-documented antimicrobial compound produced by various lactic acid bacteria.[1] While PLA itself has demonstrated a broad spectrum of activity against both bacteria and fungi, the addition of a hippuryl group may influence its solubility, stability, and biological activity. This document provides a comprehensive guide for researchers and drug development professionals to investigate the antimicrobial and antibiofilm potential of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
The protocols outlined herein are based on established methodologies in microbiology and are designed to provide a robust framework for screening and characterizing the efficacy of this compound. Given the limited specific literature on the hippuryl-conjugated form, these protocols are presented as a starting point for empirical investigation, drawing parallels from the known activities of phenyllactic acid.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of any potential antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These parameters provide a quantitative measure of the compound's potency.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4] This method is efficient for testing a range of concentrations and multiple bacterial strains simultaneously.
This assay is based on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth (turbidity) after a defined incubation period indicates the effectiveness of the compound at different concentrations.
Caption: Workflow for MIC determination using broth microdilution.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[5]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of O-Hippuryl-L-beta-phenyllactic acid sodium salt in a suitable solvent (e.g., sterile deionized water). The sodium salt form generally confers good aqueous solubility.[6][7]
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the chosen broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, use a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from the clear wells of the MIC assay onto agar plates.
While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. The MBC assay determines the concentration at which a significant reduction in viable bacteria occurs.
-
Sub-culturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the positive control well to ensure the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the test organism for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Part 2: Evaluating Antibiofilm Efficacy
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antimicrobial agents and the host immune system.[8] Therefore, it is crucial to assess the ability of a compound to both prevent biofilm formation and eradicate established biofilms.
Biofilm Inhibition and Eradication Assays using Crystal Violet
The crystal violet (CV) assay is a simple and widely used method to quantify the total biomass of a biofilm.[9][10]
Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells. The amount of dye retained is proportional to the total biofilm biomass. By measuring the absorbance of the solubilized dye, a quantitative assessment of biofilm formation or disruption can be made.
Caption: General workflow for crystal violet-based biofilm assays.
-
Plate Setup:
-
In a 96-well flat-bottomed microtiter plate, add serial dilutions of O-Hippuryl-L-beta-phenyllactic acid sodium salt to the wells.
-
Add a standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
-
Incubation:
-
Staining and Quantification:
-
Gently aspirate the medium and wash the wells with PBS to remove non-adherent, planktonic cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[10]
-
Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Dry the plate.
-
Solubilize the bound dye by adding 33% acetic acid or ethanol to each well.[9][10]
-
Transfer the solubilized dye to a new flat-bottomed plate and measure the absorbance at approximately 590-595 nm.[9]
-
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow a mature biofilm to form.
-
-
Compound Treatment:
-
After incubation, remove the medium and wash the wells with PBS to remove planktonic cells.
-
Add fresh broth containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
-
Staining and Quantification:
-
Follow the same staining and quantification steps as described for the biofilm inhibition assay.
-
Data Presentation for Biofilm Assays
| Compound Concentration (µg/mL) | Mean Absorbance (OD₅₉₅) ± SD | % Biofilm Inhibition/Eradication |
| 0 (Control) | ... | 0% |
| X | ... | ... |
| 2X | ... | ... |
| 4X | ... | ... |
% Inhibition/Eradication = [(OD of Control - OD of Treated) / OD of Control] x 100
Part 3: Advanced Biofilm Analysis - Visualization
While the crystal violet assay provides quantitative data on biofilm biomass, it does not offer insights into the three-dimensional structure or the viability of the cells within the biofilm. Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for this purpose.[12][13]
Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the optical sectioning of a thick specimen, such as a biofilm, to generate a 3D reconstruction. By using fluorescent stains, it is possible to visualize the architecture of the biofilm and differentiate between live and dead cells. The LIVE/DEAD™ BacLight™ Bacterial Viability Kit, containing SYTO® 9 (stains all cells green) and propidium iodide (stains cells with compromised membranes red), is commonly used for this purpose.[8][12]
-
Biofilm Growth on Specific Surfaces:
-
Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides.
-
Treat the biofilms with the test compound at the desired concentrations and for the desired duration (either for inhibition or eradication).
-
-
Staining:
-
Imaging:
-
Gently wash the biofilms to remove excess stain.
-
Image the biofilms using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains (e.g., 488 nm excitation for SYTO® 9 and 561 nm for propidium iodide).
-
Acquire z-stacks through the entire thickness of the biofilm to allow for 3D reconstruction.[8]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, IMARIS) to process the z-stacks and generate 3D reconstructions.
-
Quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial characterization of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a potential antimicrobial and antibiofilm agent. The findings from these studies will be crucial in determining its spectrum of activity, potency, and mechanism of action. Further investigations could explore its efficacy in more complex models, such as multi-species biofilms or in vivo infection models, and delve into its specific molecular targets within the bacterial cell. The potential for this compound to act as a novel therapeutic agent warrants a thorough and systematic evaluation, for which these protocols provide a solid foundation.
References
-
Crystal violet assay - Bio-protocol. (2022, September 8). Retrieved from [Link]
- Thomas, J. G. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
Biofilm analysis by confocal laser scanning microscopy - Bio-protocol. (2021). Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
-
Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy - ibidi. (2024, March 27). Retrieved from [Link]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
- Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
- Thomas, J. G. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- Neu, T. R., & Lawrence, J. R. (2017). Biofilm analysis by confocal laser scanning microscopy—Basics and practical aspects. Journal of Electron Microscopy Technique, 89(3), 183-200.
- Miquel Guennoc, C., Rose, C., Guinnet, F., Miquel, I., Labbé, J., & Deveau, A. (2022). A New Method for Qualitative Multi-scale Analysis of Bacterial Biofilms on Filamentous Fungal Colonies Using Confocal and Electron Microscopy. Journal of Visualized Experiments, (186), e54771.
- Chau, S. S. (2016). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. Journal of Bacteriology & Mycology: Open Access, 3(4), 1-5.
- McClure, W. O., Neurath, H., & Walsh, K. A. (1964).
-
O-Hippuryl-DL-b-phenyllactic acid sodium salt - Amerigo Scientific. (n.d.). Retrieved from [Link]
- Rajanikar, S. P., & Sathe, S. J. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. Journal of Bacteriology & Mycology: Open Access, 3(4), 1-5.
- Di Ciccio, P. A., et al. (2025). Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26. Foods, 14(8), 1163.
- Li, X., et al. (2022). Antibacterial activity and action target of phenyllactic acid against Staphylococcus aureus and its application in skim milk and cheese. Journal of Dairy Science, 105(12), 9783-9797.
- Das, D., et al. (2020). Antibacterial and antibiofilm activity of human gut lactic acid bacteria. AMB Express, 10(1), 1-11.
- McClure, W. O., Neurath, H., & Walsh, K. A. (1964).
- Shakya, S., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 13, 969631.
- Liu, C., et al. (2021). Synergistic Antibiofilm Effects of Ultrasound and Phenyllactic Acid against Staphylococcus aureus and Salmonella enteritidis. Foods, 10(9), 2167.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. routledge.com [routledge.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Basicmedical Key [basicmedicalkey.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal violet assay [bio-protocol.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of O-Hippuryl-L-beta-phenyllactic acid sodium salt in assay buffers
This guide provides comprehensive troubleshooting for solubility issues encountered with O-Hippuryl-L-beta-phenyllactic acid sodium salt in common assay buffers. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving O-Hippuryl-L-beta-phenyllactic acid sodium salt in my buffer. What is the first thing I should check?
A1: The first step is to verify the pH of your buffer. O-Hippuryl-L-beta-phenyllactic acid is an acidic molecule. Its solubility in aqueous solutions is highly pH-dependent.[1] As a salt of a weak acid, its solubility significantly increases as the pH of the buffer becomes more alkaline (basic).[1][2] For many ionizable drugs, adjusting the pH is a primary technique to enhance solubility.[1] We recommend ensuring your buffer pH is at or slightly above neutral (pH 7.0) for initial dissolution attempts.
Q2: The product datasheet mentions this is a sodium salt to enhance solubility. Why am I still facing issues?
A2: While the sodium salt form does improve aqueous solubility compared to the free acid form, complete and rapid dissolution is not always guaranteed, especially at high concentrations or in certain buffer systems.[1][2] Factors such as the buffer's pH, ionic strength, and temperature can still significantly impact the final solubility.[3][4] The term "enhanced solubility" is relative and does not imply universal solubility under all conditions.
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle warming can be an effective method to increase the dissolution rate of many compounds. We recommend warming the solution to no more than 37-40°C.[5] However, be cautious, as excessive heat can potentially degrade the compound or other components in your assay buffer. Always monitor the solution closely and use the lowest effective temperature. For some related compounds, dissolution is enhanced at temperatures up to 50°C, but this should be approached with care.[6]
Q4: Is it advisable to use a vortex or sonication to aid dissolution?
A4: Yes, mechanical agitation is highly recommended. After adding the compound to the buffer, vortexing the solution vigorously is a good first step. If the compound remains insoluble, sonication can be a very effective tool.[7][8] A brief period in an ultrasonic bath can break up aggregates and significantly improve the rate and extent of dissolution.[7]
In-Depth Troubleshooting Guide
If the initial steps outlined in the FAQs do not resolve your solubility issues, this guide provides a more systematic approach.
Understanding the Chemistry of Dissolution
O-Hippuryl-L-beta-phenyllactic acid contains a carboxylic acid group. Its solubility is governed by the equilibrium between its less soluble, neutral (protonated) form and its more soluble, anionic (deprotonated) form.
Caption: Effect of pH on the ionization and solubility of O-Hippuryl-L-beta-phenyllactic acid.
Systematic Troubleshooting Workflow
If you are encountering persistent solubility problems, follow this workflow.
Caption: Systematic workflow for troubleshooting solubility issues.
Problem: The compound precipitates out of solution after initial dissolution.
-
Cause: This often indicates that the solution is supersaturated or that the buffer conditions (pH, ionic strength) are not optimal for maintaining solubility.
-
Solution:
-
Re-dissolve and Dilute: Try re-dissolving the precipitate by following the troubleshooting workflow (sonication, warming).
-
Prepare a Concentrated Stock: A common and effective strategy is to prepare a highly concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer.[9] Dimethyl sulfoxide (DMSO) is often a good choice for hydrophobic compounds.[9]
-
Check for Salt Effects: High concentrations of certain salts can sometimes decrease the solubility of organic molecules (a "salting-out" effect).[3][10] Evaluate the ionic strength of your buffer. While some assays require high salt (e.g., 0.5 M NaCl for Carboxypeptidase A), this could be a contributing factor.[9] If the assay allows, try reducing the salt concentration.
-
Problem: The choice of buffer seems to affect solubility.
-
Cause: Different buffer systems can interact with the solute in distinct ways. Phosphate buffers, for example, can sometimes lead to precipitation with certain compounds, especially in the presence of divalent cations.[11]
-
Solution:
-
Tris vs. Phosphate: Tris-HCl is a common alternative to phosphate buffers and is often used in enzyme assays.[11][12] Tris buffers generally have a lower ionic strength at the same concentration and pH compared to phosphate buffers, which can be beneficial.[11] However, be aware that the pH of Tris buffers is more sensitive to temperature changes.[11]
-
Buffer Compatibility: Always verify that your chosen buffer is compatible with all components of your assay, including the enzyme and any cofactors.
-
| Buffer System | Common pH Range | Key Considerations |
| Tris-HCl | 7.0 - 9.0 | pH is temperature-dependent; generally lower ionic strength.[11][12] |
| Phosphate | 5.8 - 8.0 | pH is less affected by temperature; can precipitate with Ca²⁺/Mg²⁺ ions.[12][13] |
| HEPES | 6.8 - 8.2 | Good stability over a wide temperature range; often used in cell culture.[14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol is recommended for routine use to overcome many common solubility challenges.
-
Weigh the Compound: Accurately weigh a small amount of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
-
Select a Solvent: Based on the compound's structure, a small amount of an organic co-solvent is a good starting point. Dimethyl sulfoxide (DMSO) is a common choice.
-
Initial Dissolution: Add a small volume of the organic solvent (e.g., DMSO) to the solid compound to create a concentrated stock solution (e.g., 10-100 mM). Vortex or sonicate briefly if necessary.
-
Dilution into Assay Buffer: Perform a serial dilution of the concentrated stock solution into your final assay buffer to achieve the desired working concentration. Ensure rapid mixing during dilution to prevent precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Systematic Solubility Test
If you need to determine the optimal buffer conditions for your specific experiments, this systematic test can be performed.
-
Prepare a Panel of Buffers: Prepare small volumes of your potential assay buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Aliquot the Compound: Weigh out small, equal amounts of O-Hippuryl-L-beta-phenyllactic acid sodium salt into separate microcentrifuge tubes.
-
Test Dissolution: Add a defined volume of each buffer to a separate tube to achieve your desired final concentration.
-
Agitate: Vortex all tubes for a set amount of time (e.g., 2 minutes).
-
Observe and Record: Observe each tube for dissolved material. Note which buffer conditions result in a clear solution.
-
Troubleshoot Further: For any tubes where the compound did not dissolve, proceed with sonication and gentle warming, observing the results at each step.
Best Practices for Storage and Handling
-
Storage: O-Hippuryl-L-beta-phenyllactic acid sodium salt should be stored at ≤ -10°C in a desiccated environment to maintain its stability and prevent degradation.[1][2]
-
Handling: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation of moisture onto the compound, which can affect its stability and solubility.[5]
-
Solution Storage: If you prepare a stock solution, it is best to aliquot it into single-use volumes and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution will depend on the solvent and buffer used.
References
-
Chem-Impex. O-Hippuryl-L-β-phenyllactic acid sodium salt. Available from: [Link]
-
ResearchGate. Effect of pH (A) and NaCl concentration (B) on the solubility index... Available from: [Link]
-
Chem-Impex. O-Hippuryl-DL-β-phenyllactic acid sodium salt. Available from: [Link]
-
Mohd H. et al. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. RSC Advances. Available from: [Link]
-
University of San Diego. Enzyme Assay Protocol. Available from: [Link]
-
Valerio, M., et al. High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography B. Available from: [Link]
-
Pobudkowska, M., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available from: [Link]
-
Hopax. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Available from: [Link]
-
Brigham Young University. General (Stock) Solutions - Microbiology and Molecular Biology. Available from: [Link]
-
Cui, H., et al. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. Applied and Environmental Microbiology. Available from: [Link]
-
National Renewable Energy Laboratory. Measurement of Cellulase Activities. Available from: [Link]
-
Desheng. The difference between TRIS buffer and phosphate buffer. Available from: [Link]
-
ResearchGate. Effect of NaCl concentration (M) (A) and pH (B) on the solubility (%) of ASPP and IEPP. Available from: [Link]
-
Gangoiti, J., et al. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio. Available from: [Link]
-
Kowalczyk, M., et al. NaCl-Induced Elicitation Alters Physiology and Increases Accumulation of Phenolic Compounds in Melissa officinalis L. Molecules. Available from: [Link]
-
Desheng. The difference between Tris-Hcl and phosphate buffer. Available from: [Link]
-
Wellt Chemicals. Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. NaCl-Induced Elicitation Alters Physiology and Increases Accumulation of Phenolic Compounds in Melissa officinalis L. | MDPI [mdpi.com]
- 11. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 12. welltchemicals.com [welltchemicals.com]
- 13. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 14. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
Troubleshooting background noise in O-Hippuryl-L-beta-phenyllactic acid sodium salt assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background noise in assays utilizing O-Hippuryl-L-beta-phenyllactic acid sodium salt.
Introduction
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a substrate used in various biochemical assays, including those for measuring the activity of enzymes like angiotensin-converting enzyme (ACE).[1] The hydrolysis of this substrate is often monitored spectrophotometrically by measuring the increase in absorbance of the resulting products.[2] However, high background noise can obscure the true signal, leading to inaccurate and unreliable data. This guide will walk you through a systematic approach to identifying and mitigating the sources of this background noise.
Troubleshooting Guide: High Background Noise
High background noise in your assay can manifest as a high signal in your "no-enzyme" or "no-substrate" controls. This can be caused by a variety of factors, from reagent instability to non-specific interactions.[3][4] The following sections provide a step-by-step approach to diagnosing and resolving these issues.
Is Your Substrate the Source of the High Background?
A common culprit for high background is the spontaneous breakdown of the substrate in the assay buffer.[3] This non-enzymatic hydrolysis can lead to a signal that is independent of your enzyme's activity.
Question: My "no-enzyme" control shows a high signal. How can I determine if my substrate is unstable?
Answer: To test for substrate instability, you should perform a substrate stability assay.
Experimental Protocol: Substrate Stability Assay
-
Prepare the Assay Buffer: Use the same buffer system as your main experiment.
-
Set Up Controls:
-
Test Well: Add O-Hippuryl-L-beta-phenyllactic acid sodium salt to the assay buffer at the final concentration used in your assay.
-
Blank Well: Add only the assay buffer.
-
-
Incubate: Incubate the plate under the same conditions as your main assay (e.g., temperature and time).
-
Measure Absorbance: At various time points, measure the absorbance of the "Test Well" and "Blank Well" at the appropriate wavelength for your assay.
-
Analysis: Subtract the absorbance of the "Blank Well" from the "Test Well". A significant increase in absorbance over time indicates that your substrate is auto-hydrolyzing in the assay buffer.
Troubleshooting Substrate Instability:
-
Optimize pH: The stability of hippuryl derivatives can be pH-dependent.[5] Consider testing a range of pH values for your assay buffer to find a condition that minimizes non-enzymatic hydrolysis while maintaining optimal enzyme activity.
-
Reduce Incubation Time: If possible, shorten the incubation time of your assay to minimize the contribution of spontaneous substrate breakdown.[6]
-
Substrate Purity: Ensure you are using a high-purity O-Hippuryl-L-beta-phenyllactic acid sodium salt. Impurities in the substrate preparation can sometimes contribute to background signal.
Could Contaminated Reagents Be the Problem?
Contamination in your reagents, including your enzyme preparation, buffers, or even the water used, can introduce substances that interfere with the assay.[7][8]
Question: I've confirmed my substrate is stable, but my "no-substrate" control has a high signal. What should I check next?
Answer: A high signal in the "no-substrate" control points towards contamination in your enzyme preparation or other assay components.
dot
Caption: Workflow for diagnosing reagent contamination.
Troubleshooting Reagent Contamination:
-
Enzyme Purity: If you are using a purified enzyme, consider running an SDS-PAGE to check for contaminating proteins. Some of these contaminants may have enzymatic activity that contributes to the background signal.
-
Buffer and Water Quality: Always use high-purity water (e.g., ultrapure, nuclease-free) to prepare your buffers.[8] Prepare fresh buffers regularly to avoid microbial growth, which can introduce contaminating enzymes.
-
Systematic Component Check: To pinpoint the source of contamination, systematically omit each component (except the detection reagent) from the "no-substrate" control. The omission that leads to a significant drop in signal identifies the contaminated reagent.
Is Non-Specific Binding or Interference Affecting Your Assay?
In some cases, components in your sample or the assay itself can interfere with the measurement, leading to a high background.[6][9]
Question: My controls look good, but I see high background when I add my test samples. What could be causing this?
Answer: This suggests that something in your sample matrix is interfering with the assay. This could be due to non-specific binding of assay components or inherent properties of your sample, such as color or fluorescence.
Troubleshooting Non-Specific Binding and Interference:
-
Blocking Agents: Adding a blocking agent, such as Bovine Serum Albumin (BSA), to your assay buffer can help to reduce non-specific binding of your enzyme or other proteins to the microplate wells.[10]
-
Sample Dilution: Try diluting your sample to reduce the concentration of interfering substances.[11]
-
Wavelength Scan: If you suspect your sample has inherent color that is interfering with an absorbance-based assay, perform a wavelength scan of your sample in the assay buffer to see if it absorbs at the detection wavelength.[12][13]
-
Appropriate Controls: Always run a "sample blank" control that contains your sample and all assay components except the substrate. This will allow you to subtract the background signal originating from the sample itself.[4]
| Control Type | Components | Purpose |
| No-Enzyme Control | Substrate, Buffer, Detection Reagents | To measure substrate auto-hydrolysis. |
| No-Substrate Control | Enzyme, Buffer, Detection Reagents | To measure signal from enzyme preparation or other reagents.[3] |
| Sample Blank | Sample, Buffer, Detection Reagents (No Substrate) | To measure background signal from the sample itself. |
| Buffer Blank | Buffer, Detection Reagents | To measure the background of the assay buffer and reagents. |
Table 1: Essential Controls for Troubleshooting High Background Noise
Frequently Asked Questions (FAQs)
Q1: Can the type of microplate I use affect my background signal?
A1: Yes, especially for fluorescence-based assays. For absorbance assays, clear, flat-bottom plates are standard. However, for fluorescence assays, black opaque plates are recommended to minimize well-to-well crosstalk and background fluorescence.[3] For luminescence assays, white opaque plates are ideal to maximize the signal.[3]
Q2: I'm using a coupled enzyme assay. Could this be the source of my high background?
A2: Coupled enzyme assays can be prone to interference.[7] The coupling enzyme or its substrate could be contaminated or unstable. It's crucial to run controls for each step of the coupled reaction to isolate the source of the background noise.
Q3: How can I be sure that the signal I am measuring is specific to my enzyme's activity?
A3: The best way to ensure specificity is to use a known inhibitor of your enzyme. If the signal decreases in the presence of the inhibitor, it provides strong evidence that the measured activity is specific to your enzyme of interest.
Q4: My assay involves a colorimetric readout. Could the color of my test compounds be interfering?
A4: Yes, colored compounds can interfere with colorimetric assays.[4] It is essential to run a control containing the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance at the detection wavelength. This background absorbance should then be subtracted from the assay measurements.[12]
References
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Cleland, W. W. (1979). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry, 99(1), 142-145. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
Bunting, J. W., & Chu, S. S. (1976). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(1), 132-144. Retrieved from [Link]
-
ACE. (n.d.). ACE Troubleshooting Guide. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]
-
Cornell University College of Veterinary Medicine. (n.d.). Interferences. Retrieved from [Link]
-
Rhenium Bio. (2024, July 9). ACE HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 7. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eclinpath.com [eclinpath.com]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Validation & Comparative
Comparative Guide: O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt vs. Alternative Carboxypeptidase Substrates
Introduction to Carboxypeptidase A Kinetics
Carboxypeptidase A (CPA, EC 3.4.17.1) is a prototypical zinc metalloprotease essential in protein digestion and serves as a benchmark model for drug development targeting metalloenzymes [1]. A defining characteristic of CPA is its dual catalytic capability: it efficiently hydrolyzes both C-terminal peptide bonds (peptidase activity) and analogous ester bonds (esterase activity).
To accurately profile these distinct mechanisms, researchers must utilize specific synthetic substrates. O-Hippuryl-L-beta-phenyllactic acid (HPLA) sodium salt is the universally recognized gold standard for measuring esterase activity, whereas Hippuryl-L-phenylalanine (HPA) is the classical standard for peptidase activity. This guide objectively compares HPLA against alternative substrates, detailing the mechanistic causality behind their kinetic differences and providing self-validating experimental protocols.
Mechanistic Causality: Esterase vs. Peptidase Activity
The active site of CPA features a catalytic Zn²⁺ ion coordinated by His-69, Glu-72, His-196, and a water molecule. The divergence in substrate processing arises from the fundamental chemical differences between ester (O-linkage) and peptide (N-linkage) bonds:
-
The Promoted-Water Pathway (Peptidase): For peptide substrates like HPA, the carbonyl oxygen coordinates to the Zn²⁺ ion, displacing the bound water. Glu-270 acts as a general base, deprotonating the water molecule to facilitate a nucleophilic attack on the carbonyl carbon [2].
-
Ester Binding and Substrate Inhibition (Esterase): Esters like HPLA lack the hydrogen-bonding capability of the peptide amide nitrogen. This alters their binding orientation within the S1' hydrophobic pocket. Consequently, ester hydrolysis proceeds at a significantly higher turnover rate (
) but is uniquely susceptible to substrate inhibition [3]. At high concentrations, a second HPLA molecule binds to the active site, forming an unproductive ternary complex that drastically reduces the catalytic rate, resulting in a concave Lineweaver-Burk plot.
Divergent catalytic pathways of Carboxypeptidase A for ester (HPLA) versus peptide (HPA) substrates.
Comparative Substrate Profiling
When designing an assay, selecting the correct substrate is paramount for data integrity. The table below summarizes the quantitative and qualitative kinetic parameters of HPLA compared to primary alternative substrates.
| Substrate | Target Activity | Bond Cleaved | Detection ( | Relative | Substrate Inhibition | Primary Application |
| HPLA Sodium Salt | Esterase | Ester (-O-) | 254 nm | High (~30,000 min⁻¹) | Pronounced | High-throughput esterase screening, inhibitor profiling |
| Hippuryl-L-phenylalanine (HPA) | Peptidase | Amide (-NH-) | 254 nm | Moderate (~6,000 min⁻¹) | Minimal / Absent | Standard peptidase kinetic assays [4] |
| N-(3-(2-furyl)acryloyl)-L-Phe (FAP) | Peptidase | Amide (-NH-) | 330 nm | Low | Absent | Continuous spectrophotometric assays avoiding UV interference |
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to isolate true CPA-catalyzed hydrolysis from background noise.
Protocol 1: CPA Esterase Activity via HPLA Sodium Salt
-
Reagent Preparation : Prepare a reaction buffer of 0.05 M Tris-HCl, containing 0.5 M NaCl to maintain ionic strength, adjusted to pH 7.5 at 25°C.
-
Substrate Solution : Dissolve HPLA sodium salt in the reaction buffer to a final concentration of 1.0 mM. Expert Insight: Do not exceed 2.0 mM to avoid the onset of substrate inhibition, which will artificially depress the measured velocity.
-
Self-Validation (Blank) : Pipette 2.9 mL of the HPLA solution into a quartz cuvette. Monitor the absorbance at 254 nm for 3 minutes without enzyme to establish a baseline and rule out spontaneous ester hydrolysis.
-
Enzyme Initiation : Add 0.1 mL of diluted CPA enzyme solution (approx. 1-3 units/mL). Invert to mix.
-
Data Acquisition : Record the increase in absorbance (
) for 3-5 minutes. Calculate the initial linear velocity to determine and .
Protocol 2: CPA Peptidase Activity via HPA
-
Reagent Preparation : Utilize the identical 0.05 M Tris-HCl, 0.5 M NaCl (pH 7.5) buffer.
-
Substrate Solution : Prepare 1.0 mM HPA. Note: HPA requires approximately 30 minutes of stirring to dissolve completely and must be prepared fresh [5].
-
Enzyme Initiation : Combine 2.9 mL HPA solution with 0.1 mL CPA solution in a quartz cuvette.
-
Self-Validation (Inhibition Control) : Run a parallel assay pre-incubating the CPA with 10 µM Benzylsuccinic acid, a potent and specific reversible inhibitor of CPA [6]. A complete halt in
validates that the observed cleavage is strictly CPA-mediated and not due to contaminating proteases.
Standardized spectrophotometric workflow for measuring CPA esterase and peptidase kinetics.
References
-
Wikipedia Contributors. (2024). Carboxypeptidase A. Wikipedia, The Free Encyclopedia.[Link]
-
Goulet, D. L., et al. (2025). Removal of Metal from Carboxypeptidase A Proceeds via a Split Pathway: Implications for the General Mechanisms of Metalloenzyme Inactivation by Chelating Agents. ResearchGate.[Link]
-
Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses. Biochemistry (ACS Publications).[Link]
-
Byers, L. D., & Wolfenden, R. (1972). A Potent Reversible Inhibitor of Carboxypeptidase A. Journal of Biological Chemistry.[Link]
A Comparative Guide to O-Hippuryl-L-beta-phenyllactic acid and Hippuryl-L-phenylalanine as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two widely used substrates for carboxypeptidases, particularly carboxypeptidase A (CPA): O-Hippuryl-L-beta-phenyllactic acid sodium salt and hippuryl-L-phenylalanine. This analysis is grounded in their biochemical properties, performance in enzymatic assays, and the causal logic behind their selection for specific research applications.
Introduction: The Significance of Substrate Selection in Carboxypeptidase A Assays
Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids, showing a preference for those with aromatic or branched aliphatic side chains.[1][2] Its activity is fundamental to various physiological processes, and its dysfunction is implicated in several diseases, making it a significant target for drug development.[1][3] The accurate characterization of CPA activity and the screening of its inhibitors necessitate reliable and well-characterized substrates.
Hippuryl-L-phenylalanine (Hip-Phe) has long been a standard substrate for CPA assays.[4][5][6] It is a peptide analog that, upon hydrolysis, yields hippuric acid and L-phenylalanine.[7] In contrast, O-Hippuryl-L-beta-phenyllactic acid (O-Hip-L-PLA), an ester analog, offers an alternative for probing the esterase activity of CPA.[8][9][10] The structural difference between these two substrates—the substitution of an amide bond in Hip-Phe with an ester bond in O-Hip-L-PLA—underpins their distinct kinetic behaviors and the specific insights they can provide into the enzyme's catalytic mechanism.
Biochemical Properties and Mechanism of Hydrolysis
The key distinction between these two substrates lies in the scissile bond targeted by carboxypeptidase A. This fundamental difference in chemical structure dictates the nature of the enzymatic reaction and the methods for its detection.
Hippuryl-L-phenylalanine (Hip-Phe): The Peptide Substrate
-
Structure: Hip-Phe is a dipeptide derivative where the N-terminus of phenylalanine is acylated with hippuric acid.
-
Enzymatic Reaction: Carboxypeptidase A catalyzes the hydrolysis of the peptide bond between the hippuryl and phenylalanine moieties, releasing hippuric acid and L-phenylalanine.[7]
-
Mechanism: The hydrolysis of peptide substrates by CPA is proposed to proceed via a general-base mechanism involving a zinc-bound water molecule that attacks the scissile peptide carbonyl carbon, leading to a tetrahedral intermediate.[11]
O-Hippuryl-L-beta-phenyllactic acid (O-Hip-L-PLA): The Ester Substrate
-
Structure: This molecule is an ester analog of Hip-Phe, where the α-amino group of phenylalanine is replaced by a hydroxyl group, forming an ester linkage with hippuric acid. The sodium salt form enhances its solubility.[12]
-
Enzymatic Reaction: CPA cleaves the ester bond, yielding hippuric acid and L-β-phenyllactic acid.
-
Mechanism: The hydrolysis of ester substrates by CPA is thought to occur through a pathway involving a covalent anhydride intermediate formed by the attack of the carboxylate of Glu-270 at the ester carbonyl carbon.[11] This mechanistic difference can be exploited to study specific aspects of the enzyme's active site.
Enzymatic Hydrolysis Pathways
Caption: Enzymatic cleavage of peptide and ester substrates by Carboxypeptidase A.
Head-to-Head Performance Comparison
The choice between Hip-Phe and O-Hip-L-PLA often depends on the specific experimental goals, such as routine activity assays versus detailed mechanistic studies.
| Feature | O-Hippuryl-L-beta-phenyllactic acid sodium salt | Hippuryl-L-phenylalanine |
| Substrate Type | Ester | Peptide |
| Scissile Bond | Ester (-COO-) | Amide (-CONH-) |
| Primary Application | Probing esterase activity, mechanistic studies | Routine peptidase activity assays, inhibitor screening |
| Detection Method | Continuous spectrophotometric rate determination at 254 nm (increase in absorbance due to hippuric acid formation) | Continuous spectrophotometric rate determination at 254 nm (increase in absorbance due to hippuric acid formation)[7][13] |
| Solubility | Generally higher due to the sodium salt form[12] | Soluble in aqueous buffers, sometimes requiring ethanol for initial dissolution[7] |
| Kinetic Behavior | Can exhibit substrate inhibition at high concentrations[14] | Can also show substrate inhibition[15] |
Causality Behind Experimental Choices:
-
Probing the Dual Activity of CPA: Carboxypeptidase A exhibits both peptidase and esterase activity. Using both substrates allows for a comprehensive characterization of an enzyme's catalytic capabilities or the differential effects of inhibitors on these two activities.
-
Mechanistic Insights: The different catalytic mechanisms for peptide and ester hydrolysis mean that comparing the enzyme's efficiency with both substrates can provide insights into the roles of active site residues, such as Glu-270.[11]
-
Inhibitor Characterization: An inhibitor may exhibit different potencies or modes of inhibition against the peptidase and esterase activities. For instance, some compounds might be potent competitive inhibitors of peptide hydrolysis but weaker inhibitors of ester cleavage, suggesting a specific interaction with a part of the active site more critical for peptide binding.
Experimental Protocols
The following are generalized, yet detailed, protocols for conducting Carboxypeptidase A activity assays using both substrates. These protocols are designed to be self-validating by including appropriate controls.
Experimental Workflow Overview
Caption: General workflow for a Carboxypeptidase A activity assay.
Protocol 1: Carboxypeptidase A Assay using Hippuryl-L-phenylalanine
This protocol is adapted from established methods.[7][13]
1. Reagents:
- Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.[7]
- Substrate Stock Solution (1.0 mM Hip-Phe): Dissolve hippuryl-L-phenylalanine (e.g., Sigma H6875) in the Assay Buffer.[7] It may be necessary to first dissolve the powder in a small amount of ethanol before diluting with the buffer.[7] This solution should be prepared fresh.[16]
- Enzyme Diluent: 1.0 M NaCl in purified water.[7]
- Carboxypeptidase A Enzyme Solution: Immediately before use, prepare a solution containing 4-8 units/mL of Carboxypeptidase A in the Enzyme Diluent at room temperature.[7]
2. Assay Procedure:
- Set a spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[13]
- Pipette 2.9 mL of the 1.0 mM Hip-Phe solution into a quartz cuvette for the test sample and a blank.[16]
- Incubate the cuvettes in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.[13]
- To the blank cuvette, add 0.1 mL of the Enzyme Diluent.[16]
- To initiate the reaction in the test cuvette, add 0.1 mL of the diluted Carboxypeptidase A enzyme solution and mix by inversion.[16]
- Record the increase in absorbance at 254 nm for approximately 5 minutes.[7]
- Determine the rate of reaction (ΔA254/min) from the initial linear portion of the curve. The rate should ideally be between 0.05 and 0.1 for the data to be valid.[7]
3. Calculation of Enzyme Activity: One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmol of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[7] The activity can be calculated using the following formula:
Protocol 2: Carboxypeptidase A Assay using O-Hippuryl-L-beta-phenyllactic acid
The protocol for O-Hip-L-PLA is similar to that for Hip-Phe, as the product being monitored (hippuric acid) is the same.
1. Reagents:
- Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
- Substrate Stock Solution (e.g., 1.0 mM O-Hip-L-PLA): Dissolve O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer. Prepare fresh.
- Enzyme Diluent: 1.0 M NaCl in purified water.
- Carboxypeptidase A Enzyme Solution: Prepare as described in Protocol 1.
2. Assay Procedure: Follow the same steps as in Protocol 1, substituting the O-Hip-L-PLA solution for the Hip-Phe solution. The reaction is monitored by the increase in absorbance at 254 nm.
3. Calculation of Enzyme Activity: The calculation is identical to that for Hip-Phe, as the molar extinction coefficient of the resulting hippuric acid is the same.
Conclusion and Recommendations
Both O-Hippuryl-L-beta-phenyllactic acid and hippuryl-L-phenylalanine are valuable substrates for the study of carboxypeptidase A.
-
For routine enzyme activity assays and high-throughput screening of inhibitors, hippuryl-L-phenylalanine is a reliable and well-established choice.[4][5][6] Its use is extensively documented, providing a strong basis for comparison across different studies.
-
For in-depth mechanistic studies, characterization of the enzyme's dual esterase/peptidase activity, or for investigating inhibitors that may differentially affect these functions, the parallel use of both O-Hippuryl-L-beta-phenyllactic acid and hippuryl-L-phenylalanine is highly recommended.[8][9][11]
The selection between these two substrates should be a deliberate choice based on the scientific questions being addressed. By understanding their distinct chemical natures and the mechanistic implications of their hydrolysis, researchers can design more insightful and robust experiments.
References
-
Scientific Laboratory Supplies. (n.d.). Hippuryl-L-phenylalanine. Retrieved from [Link]
-
Arolas, J. L., et al. (2012). The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags. FEBS Journal, 279(8), 1428-1442. Available at: [Link]
-
Thüringer Entomologenverband e.V. (n.d.). Hippuryl-L-phenylalanine. Retrieved from [Link]
-
Sud, V., & Dua, R. D. (1986). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Indian Journal of Biochemistry & Biophysics, 23(2), 83-88. Available at: [Link]
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-L-phenylalanine, benzoylglycyl-L-phenylalanine, and hippuryl-DL-.beta.-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. Available at: [Link]
-
Simaan, M., et al. (2012). Substrate Specificity of Human Carboxypeptidase A6. Journal of Biological Chemistry, 287(26), 21875-21885. Available at: [Link]
-
Spilburg, C. A., Bethune, J. L., & Vallee, B. L. (1974). Kinetic properties of crystalline enzymes. Carboxypeptidase A. Biochemistry, 13(10), 2092-2101. Available at: [Link]
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. Available at: [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 53(4), 711–716. Available at: [Link]
-
Lee, Y. H., & Kim, D. H. (2000). Hippuryl-alpha-methylphenylalanine and hippuryl-alpha-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication. Bioorganic & medicinal chemistry letters, 10(8), 797–800. Available at: [Link]
-
Spilburg, C. A., Bethune, J. L., & Vallee, B. L. (1977). The Physical State Dependence of Carboxypeptidase Aa, and A, Kinetics. Proceedings of the National Academy of Sciences, 74(6), 2217-2221. Available at: [Link]
-
Lipscomb, W. N. (1990). Structure and mechanism of carboxypeptidase A. Abstracts of Papers of the American Chemical Society, 199, 1-2. Available at: [Link]
-
Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]
-
Lufrano, D., et al. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23), e2042. Available at: [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 53(4), 711–716. Available at: [Link]
-
Cho, J. H., et al. (2015). Structural basis for the inhibition of carboxypeptidase A by D-[(amino)carbonyl]phenylalanine. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 11), 1463–1469. Available at: [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID*. Proceedings of the National Academy of Sciences, 53(4), 711-716. Available at: [Link]
-
Davies, R. C., et al. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-L-phenylalanine, benzoylglycyl-L-phenylalanine, and hippuryl. Biochemistry, 7(3), 1090-1099. Available at: [Link]
-
Valls-Comamala, V., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences, 21(22), 8749. Available at: [Link]
-
Auld, D. S., & Vallee, B. L. (1971). The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses*. Biochemistry, 10(14), 2591-2597. Available at: [Link]
-
Hayashi, R., Bai, Y., & Hata, T. (1975). Kinetic Studies of Carboxypeptidase Y I. Kinetic Parameters for the Hydrolysis of Synthetic Substrates1. The Journal of Biochemistry, 77(1), 69-79. Available at: [Link]
-
Bunting, J. W., & Myers, C. D. (1975). Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species. Canadian Journal of Chemistry, 53(13), 1993-2004. Available at: [Link]
-
Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. RSC Advances, 6(104), 102431-102440. Available at: [Link]
-
Alves, A., et al. (2024). Enzymatic Hydrolysis Systems to Enhance Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Marine Drugs, 22(12), 524. Available at: [Link]
-
Mu, W., et al. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. MedCrave Online Journal of Microbiology & Experimentations, 3(4). Available at: [Link]
-
Li, F., et al. (2021). Effects of Phenyllactic Acid, Lactic Acid Bacteria, and Their Mixture on Fermentation Characteristics and Microbial Community Composition of Timothy Silage. Frontiers in Microbiology, 12, 794354. Available at: [Link]
-
Nipro. (n.d.). NIPRO ENZYMES. Retrieved from [Link]
-
Ström, K., et al. (2013). The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi. BMC Research Notes, 6, 464. Available at: [Link]
-
Chen, Y. C., et al. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Fermentation, 7(2), 65. Available at: [Link]
Sources
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippuryl-L-phenylalanine | Thueringer Entomologenverband [ento.gentaur.de]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Hippuryl-L-phenylalanine 744-59-2 [sigmaaldrich.com]
- 6. Hippuryl-L-phenylalanine 744-59-2 [sigmaaldrich.com]
- 7. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippuryl-alpha-methylphenylalanine and hippuryl-alpha-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. pnas.org [pnas.org]
- 15. Kinetic properties of crystalline enzymes. Carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Alternative substrates to O-Hippuryl-L-beta-phenyllactic acid sodium salt for specific enzymes
A Researcher's Guide to Substrate Selection for Carboxypeptidase A and Related Enzymes
An In-depth Comparison of Alternatives to O-Hippuryl-L-beta-phenyllactic acid
For researchers in enzymology and drug development, the selection of an appropriate substrate is a critical decision that dictates the sensitivity, accuracy, and efficiency of an enzyme activity assay. O-Hippuryl-L-beta-phenyllactic acid has long been a standard for measuring the activity of certain metalloexopeptidases, most notably Bovine Pancreatic Carboxypeptidase A (CPA).[1][2][3] This guide provides a comprehensive comparison of viable alternative substrates, offering the technical data and procedural insights necessary to make an informed choice for your specific research needs.
Understanding the Benchmark: O-Hippuryl-L-beta-phenyllactic acid
O-Hippuryl-L-beta-phenyllactic acid is an ester analog of a peptide substrate. Carboxypeptidase A, a zinc-containing metalloenzyme, catalyzes the hydrolysis of the C-terminal peptide bond in proteins and peptides.[1][4][5] It shows a strong preference for C-terminal residues with aromatic or bulky aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan.[1][4] The enzyme also exhibits esterase activity, cleaving the corresponding ester bonds in substrates like O-Hippuryl-L-beta-phenyllactic acid.[6]
The hydrolysis of this substrate yields hippuric acid and phenyllactic acid. The reaction is typically monitored by measuring the increase in absorbance at 254 nm due to the formation of phenyllactic acid. While reliable, this method can be susceptible to interference from other compounds that absorb in the UV range and may lack the sensitivity required for high-throughput screening (HTS) applications.
Mechanism of Carboxypeptidase A Catalysis
Carboxypeptidase A employs a zinc ion within its active site to catalyze hydrolysis.[4][5] Key residues, including Glu-270, Arg-127, and Tyr-248, participate in substrate binding and the catalytic mechanism.[4][5] The zinc ion polarizes a water molecule, which then acts as a nucleophile to attack the scissile carbonyl bond of the substrate. This general mechanism is shared across its peptidase and esterase activities.
Comparative Analysis of Alternative Substrates
The ideal substrate should offer high specificity, high turnover (kcat), strong binding affinity (low Km), and a readily detectable signal. Modern alternatives to the classical hippuryl-based substrate often incorporate chromogenic or fluorogenic reporters, which can significantly enhance assay sensitivity and convenience.
| Substrate Name | Enzyme(s) | Detection Method | Principle | Advantages | Disadvantages |
| O-Hippuryl-L-β-phenyllactic acid | Carboxypeptidase A[1][2] | Spectrophotometric (UV) | Measures increase in absorbance at 254 nm from product formation. | Well-characterized, classic substrate. | Lower sensitivity, potential for UV interference. |
| Hippuryl-L-Arginine (HA) | Carboxypeptidase B,[7] TAFIa[8] | Spectrophotometric (UV) | Measures increase in absorbance at 254 nm. | Specific for basic residue-cleaving carboxypeptidases.[9][10] | Not suitable for Carboxypeptidase A. |
| Hippuryl-L-Phenylalanine (HPA) | Carboxypeptidase A | Spectrophotometric (UV) | Measures increase in absorbance at 254 nm. | Peptide bond is more physiologically relevant than ester bond. | Similar sensitivity and interference issues as ester analog. |
| N-(4-Methoxyphenylazoformyl)-Phe-OH | Carboxypeptidase A | Spectrophotometric (Visible) | Chromogenic; cleavage releases a colored product. | Assay is in the visible range, reducing interference. | May have lower turnover rates than other substrates. |
| Dansyl-Peptides (e.g., Dansyl-Sar-Arg) | Carboxypeptidase B, ACE[11] | Fluorometric | Cleavage separates a fluorophore (Dansyl) from a quencher or changes its environment, increasing fluorescence.[11] | High sensitivity, suitable for HTS. | Requires specific peptide sequence for enzyme of interest; synthesis can be complex.[11] |
| FRET Substrates (e.g., MOCAc/Dnp type) | Various Proteases[12] | Fluorometric (FRET) | Cleavage separates a FRET donor (e.g., MOCAc) from an acceptor (e.g., Dnp), resulting in increased fluorescence.[12] | Very high sensitivity, ratiometric potential, real-time kinetics. | Can be expensive; requires specific peptide design for CPA. |
In-Depth Look at Promising Alternatives
Chromogenic Substrates
Chromogenic substrates are designed to release a colored molecule (a chromophore) upon enzymatic cleavage. This shifts the detection wavelength into the visible range (typically >400 nm), which minimizes interference from biological molecules like nucleotides and proteins that absorb strongly in the UV spectrum.
-
Principle of Action: A typical chromogenic substrate consists of a peptide sequence recognized by the enzyme, linked to a chromophore such as p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, causing a measurable increase in absorbance at approximately 405 nm.
Experimental Protocol: General Assay for Carboxypeptidase A using a Chromogenic Substrate
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., Substrate-pNA) in a suitable solvent like DMSO.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of purified Carboxypeptidase A in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the substrate stock solution to each well. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the enzyme solution to the sample wells. For a negative control, add 10 µL of assay buffer instead of the enzyme.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm.
-
Measure the absorbance kinetically over a set period (e.g., 30 minutes), taking readings every 60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the negative control (background hydrolysis).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the released chromophore (e.g., pNA).
-
Fluorogenic Substrates
For applications demanding the highest sensitivity, such as high-throughput screening for enzyme inhibitors, fluorogenic substrates are the superior choice. These substrates leverage fluorescence resonance energy transfer (FRET) or environmentally sensitive fluorophores.
-
FRET-Based Substrates: These substrates contain a fluorophore and a quencher molecule positioned on opposite sides of the enzymatic cleavage site.[12] In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage, the fluorophore and quencher are separated, leading to a dramatic increase in fluorescence signal. Common FRET pairs include MOCAc/Dnp and Abz/EDDnp.[12]
-
Dansylated Peptides: A newer strategy involves using dansylated peptides.[11] Upon cleavage, the released dansylated fragment can bind to a protein like albumin in the assay buffer, causing a significant enhancement of its fluorescence signal.[11] This method cleverly amplifies the signal post-cleavage.
Experimental Workflow: FRET-Based Carboxypeptidase Assay
The following workflow illustrates a typical process for enzyme characterization using a FRET substrate.
Caption: General workflow for a FRET-based enzyme assay.
Choosing the Right Substrate: A Logic Diagram
The selection process involves balancing sensitivity requirements, cost, and the specific nature of the enzyme being studied.
Caption: Decision tree for selecting an appropriate enzyme substrate.
Conclusion and Recommendations
While O-Hippuryl-L-beta-phenyllactic acid remains a valid substrate for foundational studies of Carboxypeptidase A, the landscape of available tools has expanded significantly. For researchers engaged in drug discovery, high-throughput screening, or detailed kinetic analyses where sensitivity is paramount, the adoption of fluorogenic FRET-based substrates is highly recommended. For routine assays where UV-absorbing contaminants may be present, chromogenic alternatives provide a robust and cost-effective solution. The choice of substrate is a foundational parameter in experimental design, and a careful consideration of the alternatives presented here will empower researchers to generate more sensitive, reliable, and reproducible data.
References
-
PeptaNova GmbH. (n.d.). Angiotensin I Converting Enzyme Substrates. Retrieved from [Link]
-
Deddish, P. A., Marcic, B., Jackman, H. L., Wang, H. Z., Skidgel, R. A., & Erdös, E. G. (1998). N-Domain–Specific Substrate and C-Domain Inhibitors of Angiotensin-Converting Enzyme. Hypertension, 31(4), 912-917. Retrieved from [Link]
-
Corvol, P., & Williams, T. A. (2015). Angiotensin Converting Enzymes. In Handbook of Hormones (pp. 1-3). Academic Press. Retrieved from [Link]
-
5-Diagnostics. (n.d.). Chromogenic & Fluorogenic Substrates. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]
-
Folk, J. E., & Gladner, J. A. (1958). CARBOXYPEPTIDASE B. Journal of Biological Chemistry, 231(1), 379-391. Retrieved from [Link]
-
Bunting, J. W., & Kabir, S. H. (1978). Substrate activation in the carboxypeptidase A catalysis of ester hydrolysis. Canadian Journal of Chemistry, 56(18), 2443-2447. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxypeptidase B. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). List of Fluoro-/Chromogenic Substrates. Retrieved from [Link]
-
Turissini, J. (n.d.). Carboxypeptidase A. Retrieved from [Link]
-
Steitz, T. A., Ludwig, M. L., Quiocho, F. A., & Lipscomb, W. N. (1967). The Structure of Carboxypeptidase A. Journal of Biological Chemistry, 242(20), 4662-4668. Retrieved from [Link]
-
Yoo, S., & Han, S. (2021). New strategy to design fluorescent substrates of carboxypeptidases using a combination of dansylated peptides and albumin. Bioorganic & Medicinal Chemistry Letters, 53, 128409. Retrieved from [Link]
- Pixa, A., et al. (2011). Recombinant carboxypeptidase B. U.S. Patent No. 7,977,081 B2.
- Govers-Riemslag, J. W. P., et al. (2008). Chromogenic substances and use thereof for the determination of carboxypeptidase activities. U.S. Patent No. 7,405,280 B2.
-
BioMedica Diagnostics. (n.d.). Chromogenic & Fluorogenic Substrates. Retrieved from [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 53(4), 711–716. Retrieved from [Link]
-
Ganesan, V., et al. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. Applied Microbiology and Biotechnology, 100(23), 9867-9878. Retrieved from [Link]
-
Bender, M. L., Whitaker, J. R., & Menger, F. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID. Proceedings of the National Academy of Sciences of the United States of America, 53(4), 711-6. Retrieved from [Link]
-
Zhang, X., et al. (2022). Schematic view of L-phenyllactic acid production from phenylpyruvic... ResearchGate. Retrieved from [Link]
Sources
- 1. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 5. UVACollab has been retired [collab.its.virginia.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US7977081B2 - Recombinant carboxypeptidase B - Google Patents [patents.google.com]
- 8. US7405280B2 - Chromogenic substances and use thereof for the determination of carboxypeptidase activities - Google Patents [patents.google.com]
- 9. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.co.jp [peptide.co.jp]
Evaluating the Specificity of O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt for Different Proteases
Executive Summary
O-Hippuryl-L-beta-phenyllactic acid (HPLA) serves as the "Gold Standard" substrate for quantifying the esterase activity of Carboxypeptidase A (CPA). Unlike its peptide counterpart, Hippuryl-L-phenylalanine (HPA), which measures peptidase activity, HPLA targets the enzyme's ability to cleave ester bonds (depsipeptide cleavage).
This distinction is critical in enzymology because CPA exhibits a unique "dual-specificity" where certain chemical modifications (e.g., acetylation of active site tyrosines) can drastically increase esterase activity (towards HPLA) while simultaneously abolishing peptidase activity (towards HPA). Therefore, HPLA is not merely an alternative substrate; it is a diagnostic tool for probing the conformational state and active site topology of zinc metalloproteases.
Mechanism of Action & Structural Logic
The Ester vs. Peptide Distinction
CPA is a zinc-dependent exopeptidase that preferentially cleaves aromatic C-terminal residues. HPLA is a depsipeptide analog of the standard substrate HPA. The crucial difference lies in the scissile bond: HPLA contains an ester linkage (
-
Substrate: O-Hippuryl-L-beta-phenyllactic acid
-
Enzyme: Carboxypeptidase A (EC 3.4.17.1)
The hydrolysis of HPLA proceeds via a mixed anhydride intermediate involving the Glu-270 residue of the enzyme. This pathway differs kinetically from peptide hydrolysis, making HPLA a sensitive probe for the "Esterase" catalytic mode.
Figure 1: Mechanistic pathway of HPLA hydrolysis by Carboxypeptidase A, highlighting the formation of the anhydride intermediate.
Comparative Analysis: Specificity Matrix
The utility of HPLA is defined by its selectivity profile. It is highly specific for Carboxypeptidase A and shows negligible reactivity with proteases requiring basic side chains (like CPB) or endopeptidases.
Table 1: Substrate Performance Comparison
| Feature | O-Hippuryl-L-beta-phenyllactic acid (HPLA) | Hippuryl-L-phenylalanine (HPA) | Hippuryl-L-arginine |
| Primary Target | Carboxypeptidase A (Esterase Mode) | Carboxypeptidase A (Peptidase Mode) | Carboxypeptidase B |
| Bond Type | Ester (Depsipeptide) | Peptide (Amide) | Peptide (Amide) |
| C-Terminal | L-Phenyllactic acid (Aromatic/Hydrophobic) | L-Phenylalanine (Aromatic/Hydrophobic) | L-Arginine (Basic/Positively Charged) |
| Specificity | High for CPA; No CPB Activity | High for CPA; No CPB Activity | High for CPB; No CPA Activity |
| Kinetic Note | N/A | ||
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
The "Acetylation Paradox" (Expert Insight)
A unique application of HPLA is distinguishing between the native and modified forms of CPA.
-
Native CPA: Hydrolyzes both HPLA (Ester) and HPA (Peptide).
-
Acetylated CPA: Treatment with N-acetylimidazole acetylates Tyrosine residues in the active site. This modification abolishes peptidase activity (HPA hydrolysis) but enhances esterase activity (HPLA hydrolysis) by up to 500%.
Experimental Protocol: Spectrophotometric Assay
This protocol provides a self-validating system for measuring CPA esterase activity.
Materials
-
Substrate Stock: 10 mM O-Hippuryl-L-beta-phenyllactic acid in 50% DMSO (to ensure solubility).
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Enzyme: Carboxypeptidase A (dissolved in 10% LiCl or high salt buffer to prevent aggregation).
Workflow Diagram
Figure 2: Step-by-step spectrophotometric assay workflow for determining esterase activity.
Calculation
Calculate the activity using the Beer-Lambert Law. Note that the extinction coefficient (
Troubleshooting & Optimization
-
Spontaneous Hydrolysis: Esters are more labile than amides. Always run a "No Enzyme" control. If the background rate is high (
A/min), check the pH (esters hydrolyze faster at pH > 8.0) or prepare fresh substrate.[3] -
Solubility: The sodium salt improves solubility, but the phenyllactic acid moiety is hydrophobic. If turbidity occurs, include 10% methanol or DMSO in the assay buffer. This generally does not inhibit CPA.
-
Substrate Inhibition: High concentrations of HPLA can cause substrate inhibition. Maintain substrate concentration near
(approx. 0.1 - 0.5 mM) for standard assays.
References
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968).[2] Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-L-phenylalanine, benzoylglycyl-L-phenylalanine, and hippuryl-DL-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases.[2] Biochemistry, 7(3), 1090–1099.[2] Link
-
McClure, W. O., Neurath, H., & Walsh, K. A. (1964).[1] The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate.[1][2][4][5] Biochemistry, 3, 1897–1901.[1] Link
-
Bunting, J. W., & Myers, C. D. (1975). Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species. Canadian Journal of Chemistry, 53, 1993. Link
-
Worthington Biochemical Corporation. Carboxypeptidase B Assay Protocol. (Cited for specificity comparison regarding Hippuryl-L-Arginine). Link
Sources
- 1. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
